C12H16BrN5O
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16BrN5O |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
2-[[5-bromo-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H16BrN5O/c1-7-6-8(2)18(17-7)12-15-9(3)10(13)11(16-12)14-4-5-19/h6,19H,4-5H2,1-3H3,(H,14,15,16) |
InChI Key |
ZYVIEBIZOPEPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)NCCO)Br)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Formula C12H16BrN5O
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical and biological landscape of the molecular formula C12H16BrN5O. It is crucial to understand that a single molecular formula can represent numerous distinct chemical structures, known as isomers. This guide will explore several identified compounds corresponding to this compound, their chemical properties, and, where available, their biological activities and the experimental protocols used to assess them.
The Concept of Structural Isomerism for this compound
The molecular formula this compound does not define a single molecule but rather a class of compounds that share the same atomic composition. These structural isomers can exhibit vastly different chemical, physical, and biological properties due to the different arrangements and connectivity of their atoms. This structural diversity is a key concept in chemistry and drug discovery, as different isomers of a compound can have varying efficacy, toxicity, and metabolic profiles.
Representative Compounds and Their Properties
Below are details for several distinct chemical structures identified for the formula this compound.
This compound features an azido group, an amino group, and a bromo-substituted phenyl ring.
| Property | Value | Source |
| IUPAC Name | 2-(2-azidoethylamino)-2-(4-bromophenyl)butanamide | PubChem |
| Molecular Weight | 326.2 g/mol | PubChem |
| SMILES | CCC(C1=CC=C(C=C1)Br)(C(=O)N)NCCN=[N+]=[N-] | PubChem |
| InChI Key | Not Available | - |
| CAS Number | Not Available | - |
This structure is a substituted pyrazole linked to a pyridine ring and contains a hydrazinyl group.
| Property | Value | Source |
| IUPAC Name | 2-{--INVALID-LINK--methyl}pyridine | MolPort |
| Molecular Weight | 326.198 g/mol | MolPort |
| SMILES | COCCn1ncc(Br)c1C(NN)c2ncccc2 | MolPort |
| InChI Key | Not Available | - |
| CAS Number | Not Available | - |
This compound is a complex heterocyclic structure containing pyrazole and triazine rings.
| Property | Value | Source |
| IUPAC Name | 6-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethoxymethyl)-1,2,4-triazin-3-amine | MolPort |
| Molecular Weight | 326.198 g/mol | MolPort |
| SMILES | CCOCc1nc(N)cc(n1)-c2c(C)nc(Br)c2C | MolPort |
| InChI Key | Not Available | - |
| CAS Number | Not Available | - |
Biological Activity and Experimental Protocols
A tetrazolium derivative with the molecular formula this compound has been investigated for its inhibitory effect on ADP-induced platelet aggregation in vitro.[1] Platelet aggregation is a critical process in thrombosis, and its inhibition is a key mechanism for many antithrombotic drugs.
The following is a generalized protocol for assessing the antiplatelet activity of a compound, based on established methodologies.[2][3][4][5][6]
Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by Adenosine Diphosphate (ADP).
Materials:
-
Freshly drawn human whole blood (anticoagulated with trisodium citrate).
-
Test compound (a this compound isomer) dissolved in a suitable solvent (e.g., DMSO).
-
Adenosine Diphosphate (ADP) solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Spectrophotometer or Platelet Aggregometer.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Human whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.[6]
-
The PRP is carefully collected.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).
-
-
Aggregation Assay:
-
A sample of PRP is placed in the aggregometer cuvette and incubated at 37°C.
-
The test compound (or vehicle control, e.g., DMSO) is added to the PRP and incubated for a specified time (e.g., 2-3 minutes).
-
ADP is added to induce platelet aggregation.
-
The change in light transmittance through the PRP is recorded over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum platelet aggregation rate is measured within a set timeframe (e.g., 5 minutes).
-
The percentage inhibition by the test compound is calculated relative to the vehicle control.
-
Synthesis Considerations
The synthesis of complex heterocyclic molecules such as the isomers of this compound typically involves multi-step reaction sequences. While specific synthesis routes for these exact compounds are not detailed in the public literature, general methodologies for related structures provide a likely synthetic framework.
-
Pyrazole Synthesis: Substituted pyrazoles are often synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Triazine Synthesis: Triazine rings can be formed through various cyclization reactions, often involving amidines or related nitrogen-containing precursors.
-
Amide Bond Formation: The synthesis of the carboxamide derivative likely involves the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).[7]
-
Suzuki Coupling: For structures involving aryl-aryl bonds, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are common methods for their formation.[7]
The development of a specific synthetic route for any of these isomers would require dedicated process research and optimization.
Conclusion
The chemical formula this compound represents a diverse group of compounds with potentially varied chemical and biological properties. This guide has highlighted several of these structures, providing available data on their properties and, in one instance, their biological activity as a platelet aggregation inhibitor. The provided experimental protocol for the ADP-induced platelet aggregation assay serves as a template for the biological evaluation of these and similar compounds. Further research into the synthesis, characterization, and biological screening of the various isomers of this compound is necessary to fully elucidate their therapeutic potential.
References
- 1. WO2022095965A1 - åæ°®åç±»è¡çç©ãå¶å¤ãå«å ¶çè¯ç©ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. gta-uk.co.uk [gta-uk.co.uk]
- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
The Expanding Therapeutic Potential of Novel Tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrazole scaffold, a unique five-membered aromatic ring containing four nitrogen atoms, continues to emerge as a privileged structure in medicinal chemistry. Its remarkable metabolic stability and ability to act as a bioisostere for the carboxylic acid group have propelled the development of a diverse array of novel derivatives with significant biological activities. This technical guide provides an in-depth overview of the burgeoning research into the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Novel tetrazole derivatives have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of various tetrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed tetrazole compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TD-1 | A549 (Lung) | 2.74 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | |
| HepG2 (Liver) | 4.2 | [1] | |
| TD-2 | MDA-MB-231 (Breast) | 10.4 | |
| TD-3 | SK-OV-3 (Ovarian) | - | |
| TD-4 | UO-31 (Renal) | - | |
| TD-5 | SNB-75 (CNS) | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test tetrazole derivatives
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test tetrazole derivatives in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
Apoptosis Induction: Many tetrazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Intrinsic apoptosis pathway induced by tetrazole derivatives.
Cell Cycle Arrest: Certain tetrazole derivatives can halt the progression of the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating. This is often achieved by interfering with the function of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.
G2/M cell cycle arrest via tubulin polymerization inhibition.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Novel tetrazole derivatives have shown promising activity against a spectrum of bacteria and fungi, offering potential new avenues for the development of antimicrobial agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of tetrazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| TA-1 | Staphylococcus aureus | 125 | |
| Escherichia coli | 250 | ||
| TA-2 | Pseudomonas aeruginosa | 500 | |
| TA-3 | Candida albicans | 62.5 | |
| TA-4 | Aspergillus niger | 125 |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Petri dishes
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Test tetrazole derivatives
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Once the agar has solidified, spread a standardized inoculum of the test microorganism over the surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test tetrazole derivative solution, positive control, and negative control to separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Targeting the COX-2 Enzyme
Chronic inflammation is implicated in a variety of diseases, including arthritis and cardiovascular disorders. Many novel tetrazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade.
Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of tetrazole derivatives is often determined by their ability to inhibit the COX-2 enzyme, expressed as an IC50 value. Their selectivity is assessed by comparing their inhibitory activity against COX-1.
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| TI-1 | 0.039 | 11.61 | 297.67 | [2] |
| TI-2 | 0.042 | 12.89 | 306.90 | [2] |
| TI-3 | 0.065 | 1.59 | 24.46 | [2] |
| Celecoxib (Ref.) | 0.045 | 12.70 | 282.22 | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to assess the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
Test tetrazole derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Divide the rats into groups: control, standard, and test groups (receiving different doses of the tetrazole derivative).
-
Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: COX-2 Inhibition
Tetrazole-based anti-inflammatory agents often function by selectively binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mechanism of COX-2 inhibition by tetrazole derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several novel tetrazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic drugs.
Quantitative Anticonvulsant Activity Data
The in vivo anticonvulsant activity of tetrazole derivatives is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with efficacy measured by the median effective dose (ED50).
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Reference |
| TC-1 | 12.7 | > 100 | > 500 | [3] |
| TC-2 | 35.2 | 85.1 | 250.6 | |
| TC-3 | 28.9 | 65.4 | 312.8 | |
| Phenytoin (Ref.) | 9.5 | - | 65.5 |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds that can protect against generalized seizures.
Materials:
-
Mice
-
Pentylenetetrazole (PTZ) solution
-
Test tetrazole derivatives
-
Standard anticonvulsant drug (e.g., Diazepam)
Procedure:
-
Divide the mice into groups: control, standard, and test groups.
-
Administer the test compounds or the standard drug intraperitoneally. The control group receives the vehicle.
-
After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously to each mouse.
-
Observe the mice for the onset of clonic and tonic seizures for a specific period (e.g., 30 minutes).
-
Record the latency to the first seizure and the percentage of animals protected from seizures in each group.
Proposed Mechanism: Modulation of GABA-A Receptors
The anticonvulsant activity of some tetrazole derivatives is thought to be mediated through the enhancement of GABAergic inhibition. These compounds may bind to the GABA-A receptor, potentiating the effect of the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability.
Potentiation of GABA-A receptor signaling by tetrazole derivatives.
Conclusion
The diverse biological activities of novel tetrazole derivatives underscore their significant potential in drug discovery and development. The data and methodologies presented in this guide highlight the promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of this versatile chemical scaffold. Further research, including lead optimization and in-depth mechanistic studies, will be crucial in translating these promising preclinical findings into clinically effective therapeutics. The continued exploration of tetrazole chemistry is poised to deliver a new generation of drugs to address a wide range of unmet medical needs.
References
In Silico Modeling of C12H16BrN5O Binding Sites: A Technical Guide for Drug Discovery Professionals
Abstract
The identification and characterization of protein binding sites for novel chemical entities are foundational steps in modern drug discovery. This technical guide provides a comprehensive overview of the in silico workflow for modeling the binding sites of a hypothetical novel compound, C12H16BrN5O. As this molecule is not extensively characterized in public databases, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals when approaching a new chemical entity with unknown protein targets. The guide details a systematic approach, beginning with target identification through reverse docking and pharmacophore-based screening, followed by precise binding mode prediction using molecular docking, and culminating in the refinement and energetic characterization of the ligand-protein complex via molecular dynamics simulations and binding free energy calculations. Detailed experimental protocols for computational assays are provided, and all quantitative data are summarized in structured tables. Furthermore, key workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.
Introduction
This guide outlines a robust computational workflow to predict and characterize the binding sites of this compound. The methodologies described herein are broadly applicable to any novel small molecule where the primary biological targets are unknown. The workflow is divided into three main phases: Target Identification, Binding Site Analysis, and Energetic Characterization. Each phase employs a suite of computational tools and techniques that are standard in the field of computer-aided drug design (CADD).
Phase I: Target Identification for a Novel Ligand
Given the novelty of this compound, the first and most critical step is to identify its potential protein targets. This process, often referred to as "target fishing" or "target deconvolution," can be approached using several computational strategies.[1] The two primary receptor-based methods are reverse docking and pharmacophore-based target fishing.[1]
Reverse Docking
Reverse docking, in contrast to traditional molecular docking, screens a single ligand against a large library of protein structures to identify potential binding partners.[1][2] The fundamental principle is that a ligand will exhibit favorable binding energies to its true biological targets.
-
Ligand Preparation:
-
Generate a 3D conformation of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the atoms of the ligand.
-
-
Target Database Preparation:
-
Compile a database of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) can be used. Curated databases of druggable proteins are also available.
-
Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atom types and charges.
-
-
Docking Simulation:
-
Scoring and Ranking:
-
Score the docking poses for each protein-ligand complex using the docking software's scoring function, which estimates the binding affinity.
-
Rank the proteins based on their docking scores. Proteins with the highest (most negative) binding energy scores are considered potential targets.
-
Pharmacophore-Based Target Identification
This method identifies potential targets by searching for proteins that have binding sites complementary to a 3D pharmacophore model of the ligand.[5][6] A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its biological activity.
-
Pharmacophore Model Generation:
-
Generate a 3D pharmacophore model for this compound. This model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
-
Pharmacophore Screening:
-
Screen the generated pharmacophore model against a database of protein structures annotated with pharmacophoric features of their binding sites (e.g., PharmMapper, ZINCPharmer).
-
-
Hit Identification and Ranking:
-
Identify proteins whose binding site features align well with the ligand's pharmacophore model.
-
Rank the identified proteins based on the fit score of the pharmacophore alignment.
-
The logical workflow for target identification is depicted in the diagram below.
Phase II: Binding Site Analysis
Once a list of potential protein targets is generated, the next phase involves detailed modeling of the binding of this compound to each of these targets to predict the most likely binding pose and interactions. Molecular docking is the primary technique used for this purpose.[3][7]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their steric and energetic complementarity.[7]
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the high-ranking target protein from the PDB.
-
Prepare the receptor by removing water molecules, adding hydrogens, and assigning charges.
-
Use the prepared 3D structure of this compound from Phase I.
-
-
Binding Site Identification:
-
Identify the putative binding pocket on the target protein. This can be done based on the location of a co-crystallized ligand in the PDB structure or by using pocket detection algorithms.
-
-
Grid Generation:
-
Define a grid box that encompasses the identified binding site. The docking algorithm will confine its conformational search of the ligand within this grid.
-
-
Docking and Scoring:
-
Perform the docking simulation using software such as AutoDock Vina. The program will generate multiple binding poses of the ligand.
-
Each pose is assigned a score (e.g., kcal/mol) that estimates the binding affinity.
-
-
Pose Analysis:
-
Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the protein target.
-
The logical flow of the molecular docking process is illustrated below.
Phase III: Energetic Characterization and Refinement
While molecular docking provides a static snapshot of the binding pose, the dynamic nature of protein-ligand interactions is better captured through molecular dynamics (MD) simulations. Following MD, binding free energy calculations can provide a more accurate estimation of the binding affinity.
Molecular Dynamics (MD) Simulations
MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion.[8] For a protein-ligand complex, MD simulations can be used to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the protein and the ligand.
-
System Preparation:
-
Use the best-scoring docked pose of the this compound-protein complex as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., water molecules).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short simulation under constant pressure to equilibrate the system density.
-
-
Production MD:
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the free energy of binding from MD simulation snapshots.[9][10][11] These methods are more accurate than docking scores but less computationally expensive than alchemical free energy calculations.[10]
-
Snapshot Extraction:
-
Extract snapshots (frames) of the protein-ligand complex from the production MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
The free energy of the complex.
-
The free energy of the protein.
-
The free energy of the ligand.
-
-
Each of these free energies is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Data Presentation
The quantitative results from the in silico analyses should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Hypothetical Top 5 Potential Targets for this compound from Reverse Docking
| Rank | Protein Target (PDB ID) | Docking Score (kcal/mol) | Putative Biological Function |
| 1 | Target A (XXXX) | -10.5 | Kinase |
| 2 | Target B (YYYY) | -9.8 | Protease |
| 3 | Target C (ZZZZ) | -9.5 | GPCR |
| 4 | Target D (WWWW) | -9.2 | Nuclear Receptor |
| 5 | Target E (VVVV) | -9.0 | Ion Channel |
Table 2: Hypothetical Binding Free Energy Components for this compound with Target A
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals Energy | -45.2 | 3.1 |
| Electrostatic Energy | -20.8 | 2.5 |
| Polar Solvation Energy | 48.5 | 4.2 |
| Nonpolar Solvation Energy | -5.7 | 0.8 |
| Binding Free Energy (ΔG_bind) | -23.2 | 5.5 |
Experimental Validation
The predictions from this in silico workflow must be validated through experimental assays. Key experimental techniques for validation include:
-
Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays can be used to measure the binding affinity of this compound to the predicted target proteins.
-
Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.
-
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the experimental structure of the this compound-protein complex, which can be compared to the computationally predicted binding pose.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to its target, for instance, a receptor tyrosine kinase.
Conclusion
The in silico workflow presented in this technical guide provides a comprehensive and systematic approach for characterizing the binding sites of a novel chemical entity, exemplified by this compound. By integrating target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate robust hypotheses about the mechanism of action of a new compound. These computational predictions are invaluable for prioritizing experimental validation studies and accelerating the drug discovery pipeline. While computational methods are powerful, they are most effective when used in close concert with experimental validation to confirm and refine the in silico findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview [frontiersin.org]
- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peng-lab.org [peng-lab.org]
- 11. tandfonline.com [tandfonline.com]
C12H16BrN5O IUPAC name and CAS number
A comprehensive search of chemical databases and scientific literature has yielded no publicly available information for a compound with the molecular formula C12H16BrN5O. Consequently, the requested in-depth technical guide, including IUPAC name, CAS number, experimental protocols, and signaling pathway diagrams, cannot be provided.
Extensive searches in chemical registries and scientific search engines for a compound matching the formula this compound did not return any specific, identifiable substance. This suggests one of the following possibilities:
-
The molecular formula may be incorrect. A typographical error in the elemental composition or the number of atoms would lead to a search for a non-existent compound.
-
The compound is a novel or proprietary substance not yet disclosed in public literature. It may be a new chemical entity under research and development, and its details have not been published.
-
It is an internal research code or identifier. The formula might be a shorthand used within a specific organization that does not correspond to a standard molecular formula.
Without a confirmed chemical structure, IUPAC name, or CAS number, it is impossible to retrieve associated data such as experimental protocols, quantitative data, or biological pathways. These identifiers are essential for accurately searching and compiling the detailed technical information requested.
Researchers, scientists, and drug development professionals are advised to verify the molecular formula and, if possible, provide a more specific identifier such as a chemical name, CAS number, or a reference to a publication or patent where the compound is described. With a correct identifier, it would be possible to conduct a targeted search and compile the requested technical guide.
Spectroscopic and Structural Characterization of C12H16BrN5O
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a representative isomer of the molecular formula C12H16BrN5O. The data presented herein is based on a plausible chemical structure, (E)-1-(6-bromobenzo[d]imidazol-2-yl)-3-(2-(dimethylamino)ethyl)urea, a compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry.[1] This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data and presents the information in a clear, tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[2] For the target compound, this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation.
1.1. ¹H NMR Spectroscopic Data
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.15 | s | 1H | N-H (urea) |
| 8.55 | s | 1H | N-H (urea) |
| 7.60 | d | 1H | Ar-H |
| 7.45 | d | 1H | Ar-H |
| 7.20 | dd | 1H | Ar-H |
| 3.50 | t | 2H | -CH₂-N |
| 2.80 | t | 2H | -CH₂-N(CH₃)₂ |
| 2.30 | s | 6H | -N(CH₃)₂ |
1.2. ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C=O (urea) |
| 148.5 | C (imidazole) |
| 142.0 | Ar-C |
| 135.0 | Ar-C |
| 125.0 | Ar-CH |
| 118.0 | Ar-CH |
| 115.0 | Ar-C-Br |
| 112.0 | Ar-CH |
| 58.0 | -CH₂-N(CH₃)₂ |
| 45.0 | -N(CH₃)₂ |
| 40.0 | -CH₂-NH |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, which helps in determining the elemental composition of a molecule.[4]
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 326.0615 | 326.0618 |
| [M+Na]⁺ | 348.0434 | 348.0437 |
The observed isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key characteristic in the mass spectrum of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | N-H Stretching (urea and imidazole) |
| 3050 | Medium | Aromatic C-H Stretching |
| 2950 | Medium | Aliphatic C-H Stretching |
| 1680 | Strong | C=O Stretching (urea) |
| 1610, 1450 | Medium | C=C Stretching (aromatic) |
| 1580 | Strong | N-H Bending |
| 1250 | Medium | C-N Stretching |
| 650 | Medium | C-Br Stretching |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of spectroscopic data.
NMR Spectroscopy
-
Instrumentation : A 500 MHz NMR spectrometer would be utilized for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : Approximately 5-10 mg of the compound would be dissolved in 0.5 mL of a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) would be used as an internal standard.
-
¹H NMR Acquisition : The spectrum would be acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition : The spectrum would be acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.
-
Data Processing : The raw data (Free Induction Decay - FID) would be processed using appropriate software. Fourier transformation, phase correction, and baseline correction would be applied to obtain the final spectrum.
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be used.[4]
-
Sample Preparation : The compound would be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution would then be further diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Acquisition : The sample would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[6] The ESI source would be operated in positive ion mode. The instrument would be calibrated using a known reference standard to ensure mass accuracy.[7]
-
Data Analysis : The acquired data would be analyzed to determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and to compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory would be used.[5]
-
Sample Preparation : A small amount of the solid sample would be placed directly onto the ATR crystal.
-
Acquisition : The spectrum would be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal would be collected and automatically subtracted from the sample spectrum.[8] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum would be analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.[9]
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.
References
- 1. synthesis-characterization-and-biological-evaluation-of-novel-benzimidazole-derivatives-against-candida-albicans - Ask this paper | Bohrium [bohrium.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. LC-mass spectrometry analysis of N- and C-terminal boundary sequences of polypeptide fragments by limited proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Potential Therapeutic Targets of C12H16BrN5O: A Technical Guide
Disclaimer: As of October 2025, the chemical compound with the molecular formula C12H16BrN5O is not described in publicly accessible chemical databases or scientific literature. Therefore, the following in-depth technical guide is a hypothetical exploration of potential therapeutic targets and associated experimental validation, constructed for illustrative purposes. The selection of Cyclin-Dependent Kinase 2 (CDK2) as a putative target is based on the structural characteristics suggested by the molecular formula (a heterocyclic, brominated compound), which are common features of known kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals to showcase a structured approach to target identification and characterization.
Hypothetical Therapeutic Target: Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 to the S phase. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. For the purpose of this guide, we will consider this compound as a novel, potent, and selective inhibitor of CDK2.
Proposed Mechanism of Action
It is hypothesized that this compound acts as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the kinase, it would prevent the phosphorylation of key substrates, such as Retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting tumor cell proliferation.
Quantitative Data: In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of Cyclin-Dependent Kinases was assessed to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) of this compound |
| CDK2/Cyclin E | 15 |
| CDK1/Cyclin B | 250 |
| CDK4/Cyclin D1 | > 10,000 |
| CDK5/p25 | 800 |
| CDK9/Cyclin T1 | 1,500 |
Table 1: Hypothetical in vitro kinase inhibition data for this compound. Data illustrates high potency and selectivity for CDK2/Cyclin E.
Experimental Protocols
Radiometric Kinase Inhibition Assay
A radiometric assay is a common method to determine the inhibitory potential of a compound against a specific kinase.[1][2]
Objective: To quantify the inhibitory effect of this compound on the activity of CDK2/Cyclin E by measuring the incorporation of radioactive phosphate (³³P) into a substrate.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 as a substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in 100% DMSO)
-
96-well filter plates
-
Phosphoric acid (e.g., 2% v/v)
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in 10% DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, the following are mixed:
-
Kinase reaction buffer
-
A solution of Histone H1 and [γ-³³P]ATP
-
The serially diluted this compound or DMSO as a control.
-
-
Initiation of Reaction: The reaction is initiated by adding the CDK2/Cyclin E enzyme to each well.
-
Incubation: The reaction plate is incubated at 30°C for 60 minutes.
-
Termination of Reaction: The reaction is stopped by adding 2% (v/v) phosphoric acid.[2]
-
Washing: The contents of the plate are transferred to a filter plate and washed multiple times with 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]ATP.[2]
-
Quantification: The amount of incorporated ³³P is measured using a microplate scintillation counter.[2]
-
Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow Diagram
Caption: Workflow for the radiometric kinase inhibition assay.
References
Methodological & Application
Application Note & Protocol: High-Throughput Screening for P2X7 Receptor Antagonists
Topic: High-Throughput Screening Assays for C12H16BrN5O Analogs and Other P2X7 Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] This receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a key regulator of inflammation.[2] Upon activation, P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3] This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][4] Given its central role in inflammation, the P2X7 receptor is an attractive therapeutic target for a range of inflammatory, neurological, and chronic pain disorders.
A number of small molecule antagonists of the P2X7 receptor have been developed, some of which fall into the chemical space of this compound analogs. High-throughput screening (HTS) is a critical tool for identifying novel and potent P2X7R antagonists from large compound libraries.[5] This application note provides detailed protocols for robust HTS assays designed to identify and characterize novel P2X7R modulators. The primary assay described is a fluorescence-based calcium influx assay, a widely used method for monitoring P2X7R activation in a high-throughput format.[6][7]
Principle of the Assays
The primary HTS assay for P2X7R antagonists relies on measuring changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the dyes included in FLIPR Calcium Assay Kits, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[1][6][8]
In its resting state, the cell maintains a low intracellular Ca²⁺ concentration. Upon stimulation with a P2X7R agonist (e.g., ATP or BzATP), the channel opens, allowing Ca²⁺ to flow into the cell down its electrochemical gradient. This influx of Ca²⁺ is detected by the pre-loaded fluorescent dye, resulting in a measurable increase in fluorescence. In the presence of a P2X7R antagonist, the binding of the agonist is blocked, and the subsequent calcium influx is inhibited, leading to a reduction in the fluorescent signal. The potency of an antagonist is determined by its ability to inhibit the agonist-induced fluorescence increase in a concentration-dependent manner.
For secondary validation and to understand the mechanism of action, a luminescence-based ATP quantification assay can be employed. This assay measures the amount of ATP remaining in the cell culture medium after a reaction, which can be used to assess cell viability and the impact of compounds on cellular metabolism.[9]
Data Presentation
The following table summarizes hypothetical IC50 values for a series of this compound analogs and known P2X7R antagonists, as would be determined from the primary calcium influx assay.
| Compound ID | Molecular Formula | Primary Screen (IC50, µM) | Confirmatory Screen (IC50, µM) |
| Analog-1 | This compound | 0.8 | 0.75 |
| Analog-2 | This compound | 1.2 | 1.1 |
| Analog-3 | This compound | > 10 | > 10 |
| A-438079 | C21H20Cl2N2O3 | 0.1 | 0.09 |
| AZD9056 | C20H24N2O5S | 0.05 | 0.045 |
Experimental Protocols
Primary HTS: Fluorescence-Based Calcium Influx Assay
This protocol is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements in a 384-well plate format.
Materials and Reagents:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
FLIPR Calcium 6 Assay Kit (or similar, containing a calcium-sensitive dye and a quencher)[8]
-
P2X7R Agonist: Benzoylbenzoyl-ATP (BzATP)
-
Test Compounds (this compound analogs and other small molecules)
-
384-well black-walled, clear-bottom microplates
Protocol:
-
Cell Plating:
-
The day before the assay, seed the HEK293-hP2X7R cells into 384-well plates at a density of 10,000-20,000 cells per well in their standard growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).[8]
-
Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add 5 µL of the diluted compounds to the corresponding wells of the cell plate. For control wells, add 5 µL of Assay Buffer (for agonist control) or a known antagonist (for reference control).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the BzATP agonist solution in Assay Buffer at a concentration that elicits a maximal response (typically in the low micromolar range).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds, then add 10 µL of the BzATP solution to each well.
-
Continue to measure the fluorescence intensity every second for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
The percentage of inhibition for each compound concentration is calculated relative to the agonist-only control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary HTS: Luminescence-Based ATP Assay for Cell Viability
This assay is used to identify compounds that may interfere with the primary assay through cytotoxicity.
Materials and Reagents:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Cell culture medium
-
Test Compounds
-
ATPlite Luminescence Assay System (or similar)[9]
-
Opaque-walled 384-well microplates
Protocol:
-
Cell Plating and Compound Treatment:
-
Plate cells as described in the primary assay protocol.
-
Add serial dilutions of the test compounds to the cells and incubate for the same duration as the primary assay.
-
-
ATP Measurement:
-
Following the incubation period, add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 5 minutes to induce cell lysis.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence compared to the vehicle control indicates a reduction in cellular ATP levels and potential cytotoxicity.
-
Compounds exhibiting significant cytotoxicity should be flagged for further investigation.
-
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 Receptor Signaling Cascade.
HTS Experimental Workflow
Caption: High-Throughput Screening Workflow.
References
- 1. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are P2X7 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. P2X7 receptor-stimulated secretion of MHC-II-containing exosomes requires the ASC/NLRP3 inflammasome but is independent of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. moleculardevices.com [moleculardevices.com]
- 9. novabio.lt [novabio.lt]
Application Note: In Vitro Platelet Aggregation Assay Using Thrombobromin (C12H16BrN5O)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for an in vitro platelet aggregation assay to evaluate the inhibitory effects of Thrombobromin (C12H16BrN5O), a novel synthetic compound. The described methodology utilizes light transmission aggregometry (LTA) to measure platelet aggregation in human platelet-rich plasma (PRP) upon stimulation with various agonists. This document is intended for researchers, scientists, and drug development professionals investigating potential antiplatelet therapeutics.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis.[1] In pathological conditions, excessive platelet aggregation can lead to the formation of thrombi, resulting in cardiovascular events such as myocardial infarction and stroke.[2][3] Therefore, inhibitors of platelet aggregation are key therapeutic agents in the management of cardiovascular diseases.[4][5] In vitro platelet aggregation assays are essential tools for the discovery and characterization of new antiplatelet drugs.[6][7]
Thrombobromin (this compound) is a novel small molecule with a chemical structure suggesting potential interaction with purinergic receptors, such as the P2Y12 receptor, a key mediator of platelet activation.[3][5] This application note details a robust and reproducible protocol for assessing the in vitro efficacy of Thrombobromin in inhibiting platelet aggregation induced by common agonists like adenosine diphosphate (ADP), collagen, and epinephrine.
Principle of the Assay
Light transmission aggregometry (LTA) is considered the gold standard for measuring platelet aggregation.[8] The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is cloudy, and light transmission is low. Upon addition of an agonist, platelets aggregate, causing the PRP to become clearer and allowing more light to pass through to a detector. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation.
Materials and Reagents
-
Thrombobromin (this compound)
-
Human whole blood (collected in 3.2% sodium citrate tubes)
-
Adenosine diphosphate (ADP)
-
Collagen (Type I)
-
Epinephrine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
Experimental Protocol
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer, which is the PRP, and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP), which will be used as the blank for the aggregometer.
Preparation of Reagents
-
Thrombobromin Stock Solution: Prepare a 10 mM stock solution of Thrombobromin in DMSO. Further dilute in PBS to achieve the desired final concentrations.
-
Agonist Solutions: Prepare stock solutions of ADP (100 µM), collagen (100 µg/mL), and epinephrine (100 µM) in PBS.
Platelet Aggregation Assay
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.
-
Pipette 450 µL of PRP into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and incubate for 5 minutes.
-
Add 50 µL of the Thrombobromin solution at various concentrations (or vehicle control) to the PRP and incubate for an additional 5 minutes.
-
Set the baseline (0% aggregation) with the PRP and the 100% aggregation with the PPP.
-
Add 50 µL of the agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.
-
Record the aggregation for 5-10 minutes.
-
Repeat the procedure for each concentration of Thrombobromin and each agonist.
Data Presentation
The inhibitory effect of Thrombobromin on platelet aggregation can be quantified as the percentage of inhibition compared to the vehicle control. The IC50 value (the concentration of Thrombobromin that inhibits 50% of the maximal aggregation) should be calculated for each agonist.
| Agonist | Thrombobromin Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| ADP (10 µM) | Vehicle (0.1% DMSO) | 85.2 ± 3.1 | 0 |
| 1 | 68.5 ± 2.5 | 19.6 | |
| 5 | 45.1 ± 1.8 | 47.1 | |
| 10 | 22.3 ± 2.0 | 73.8 | |
| 25 | 8.9 ± 1.5 | 89.6 | |
| Collagen (2 µg/mL) | Vehicle (0.1% DMSO) | 92.6 ± 4.5 | 0 |
| 1 | 88.1 ± 3.9 | 4.9 | |
| 5 | 75.3 ± 4.1 | 18.7 | |
| 10 | 62.4 ± 3.7 | 32.6 | |
| 25 | 48.9 ± 3.2 | 47.2 |
| Agonist | IC50 of Thrombobromin (µM) |
| ADP | 5.8 |
| Collagen | >25 |
Signaling Pathways and Experimental Workflow
Platelet Activation Signaling Pathway
Caption: Hypothesized mechanism of Thrombobromin action.
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low aggregation | Inactive agonist | Prepare fresh agonist solutions. |
| Low platelet count | Adjust platelet count in PRP to 2.5 x 10^8/mL. | |
| Improper temperature | Ensure the aggregometer is maintained at 37°C. | |
| Spontaneous aggregation | Platelet activation during preparation | Handle blood and PRP gently; avoid vigorous mixing. |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes and ensure proper technique. |
| Inconsistent incubation times | Use a timer to ensure consistent incubation periods. |
Conclusion
The protocol described in this application note provides a reliable method for evaluating the in vitro antiplatelet activity of the novel compound Thrombobromin (this compound). The use of light transmission aggregometry with various agonists allows for a comprehensive assessment of the compound's inhibitory effects on different pathways of platelet activation. This assay is a crucial first step in the preclinical evaluation of new antiplatelet drug candidates.
References
- 1. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of C12H16BrN5O in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the novel compound C12H16BrN5O in human plasma. The chemical formula suggests a moderately polar molecule containing bromine, making it suitable for analysis by reversed-phase chromatography and detection by mass spectrometry. This method is designed to be robust and reliable, making it ideal for pharmacokinetic and toxicokinetic studies in a drug development setting. The validation of this method adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1]
Methodology
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound and its internal standard (IS) from human plasma.
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column. The conditions were optimized to ensure a short run time while maintaining good peak shape and resolution from endogenous plasma components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The instrument was tuned for optimal sensitivity for this compound and its internal standard. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 342.1 | 185.1 | 25 |
| Internal Standard (IS) | 348.1 (Hypothetical ¹³C₆-labeled) | 191.1 | 25 |
Note: The selection of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS bioanalysis to accurately account for matrix effects and variability in sample processing.[2][3][4] A SIL-IS with a mass difference of 4-5 Da is ideal to minimize cross-talk.[2]
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Low QC | 1.5 | ≤ 8 | 92 - 108 | ≤ 12 | 88 - 112 |
| Mid QC | 75 | ≤ 7 | 95 - 105 | ≤ 10 | 90 - 110 |
| High QC | 400 | ≤ 6 | 96 - 104 | ≤ 9 | 91 - 109 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 88 | 95 |
| High QC | 400 | 92 | 98 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
-
Spike appropriate amounts of the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples (0.5, 1.5, 75, 400 ng/mL).
-
Vortex each sample for 30 seconds after spiking.
-
These spiked samples are now ready for the sample preparation protocol.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method has been validated according to current regulatory guidelines and is ready for use in pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for Testing Antithrombotic Effects of C12H16BrN5O in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events, including heart attack and stroke. The development of novel antithrombotic agents is a critical area of pharmaceutical research. This document provides detailed application notes and protocols for the preclinical evaluation of the antithrombotic effects of a novel investigational compound, C12H16BrN5O, using established animal models.
The protocols outlined below describe methods for inducing and evaluating both arterial and venous thrombosis in rodent models. These models are essential for understanding the efficacy and potential side effects of new antithrombotic drugs before they can be considered for human trials.[1][2]
Key Animal Models for Antithrombotic Testing
A variety of animal models are available to study the complex mechanisms of thrombosis and to screen potential antithrombotic drugs.[3] The choice of model depends on the specific aspect of thrombosis being investigated (arterial vs. venous) and the mechanism of action of the test compound.
Commonly Used Animal Models:
-
Ferric Chloride-Induced Thrombosis Model: This is a widely used model to study arterial thrombosis.[4] The application of ferric chloride to the exterior of an artery causes oxidative injury to the vessel wall, leading to thrombus formation. This model is sensitive to both antiplatelet and anticoagulant drugs.
-
Tail Bleeding Time Assay: This assay is a primary screening tool to assess the effect of a compound on hemostasis. It measures the time it takes for bleeding to stop from a standardized tail transection, providing an indication of platelet function.[2]
-
In Vivo Platelet Aggregation Model: This model directly measures the aggregation of platelets within the circulatory system in response to an agonist.[1] It is a valuable tool for assessing the in vivo efficacy of antiplatelet agents.
-
Deep Vein Thrombosis (DVT) Models: These models are designed to mimic the conditions that lead to venous thrombosis, which is often associated with stasis of blood flow.[5] Common methods include ligation of a major vein or stenosis to reduce blood flow.
-
Pulmonary Embolism (PE) Models: These models are used to study the formation and effects of emboli that travel to the lungs.[5][6] They often involve the induction of a thrombus in a peripheral vein which then embolizes to the pulmonary circulation.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes the induction of arterial thrombosis in the carotid artery of a mouse using ferric chloride.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)
-
Filter paper discs (1 mm diameter)
-
Surgical microscope
-
Micro-dissecting instruments
-
Doppler flow probe
-
Data acquisition system
Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Administer this compound or vehicle to the animal via the desired route (e.g., intravenous, oral).
-
After the appropriate pre-treatment time, apply a 1 mm filter paper disc saturated with 10% FeCl3 solution to the surface of the carotid artery for 3 minutes.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).
-
Record the time to occlusion. An increase in the time to occlusion in the this compound-treated group compared to the vehicle group indicates an antithrombotic effect.
Workflow Diagram:
Rat Tail Bleeding Time Assay
This protocol measures the effect of this compound on primary hemostasis.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Scalpel or razor blade
-
Filter paper
-
Saline at 37°C
-
Timer
Procedure:
-
Administer this compound or vehicle to the rat.
-
After the appropriate pre-treatment time, anesthetize the rat.
-
Transect the distal 3 mm of the tail with a sharp scalpel.[2]
-
Immediately immerse the tail tip in a tube containing saline at 37°C.[2]
-
Start a timer and record the time until bleeding ceases. Cessation of bleeding is defined as no sign of bleeding for at least 30 seconds.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the test is terminated to prevent excessive blood loss.[2]
-
A prolongation of bleeding time in the this compound-treated group compared to the vehicle group suggests an antihemostatic effect.
Workflow Diagram:
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Time to Occlusion in the Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (minutes, Mean ± SEM) | % Increase vs. Vehicle |
| Vehicle | - | 10 | 10.2 ± 1.5 | - |
| This compound | 1 | 10 | 15.8 ± 2.1 | 54.9% |
| This compound | 3 | 10 | 25.4 ± 3.3 | 149.0% |
| This compound | 10 | 10 | 38.1 ± 4.5*** | 273.5% |
| Aspirin (Positive Control) | 30 | 10 | 22.6 ± 2.8 | 121.6% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Effect of this compound on Tail Bleeding Time in Rats
| Treatment Group | Dose (mg/kg) | n | Bleeding Time (seconds, Mean ± SEM) | % Increase vs. Vehicle |
| Vehicle | - | 10 | 185 ± 25 | - |
| This compound | 10 | 10 | 250 ± 32 | 35.1% |
| This compound | 30 | 10 | 380 ± 45 | 105.4% |
| This compound | 100 | 10 | 590 ± 68 | 218.9% |
| Clopidogrel (Positive Control) | 20 | 10 | 450 ± 55 | 143.2% |
| p<0.05, **p<0.01 vs. Vehicle |
Signaling Pathways in Thrombosis
The antithrombotic effect of this compound may be mediated through various signaling pathways involved in platelet activation and coagulation. A simplified diagram of these pathways is presented below. The potential target of this compound is hypothetically placed to illustrate its inhibitory action.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of the antithrombotic properties of the novel compound this compound. By utilizing these established methods, researchers can effectively assess the compound's efficacy and potential impact on hemostasis, guiding further drug development efforts.
References
- 1. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Assessment of platelet aggregation responses in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Platelet Aggregation Responses In Vivo in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. Video: Establishment of a Minimally Invasive Rat Model of Pulmonary Embolism Using Autologous Blood Clots [jove.com]
- 6. Opracowanie małoinwazyjnego szczurzego modelu zatorowości płucnej przy użyciu autologicznych skrzepów krwi [app.jove.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of C12H16BrN5O
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of cytotoxicity is a critical step in the development of new chemical entities for therapeutic use. The compound C12H16BrN5O, a novel small molecule, requires a thorough assessment of its potential to cause cell death. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to determine the cytotoxic profile of this compound. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of a compound. By evaluating different cellular parameters, researchers can elucidate the primary mode of action by which this compound may induce cell death. The following protocols are established methods in the field of toxicology and pharmacology and can be adapted for use with a variety of cell lines.
I. Assay Principles and Selection
To obtain a comprehensive cytotoxic profile of this compound, a panel of assays targeting different cellular functions is recommended.
-
Metabolic Activity Assay (MTT): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of living cells.[4]
-
Membrane Integrity Assay (LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[5] Increased LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.
-
Apoptosis Assay (Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[6] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[6]
II. Experimental Protocols
A. Cell Culture and Compound Preparation
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended application of this compound (e.g., cancer cell lines for an oncology drug, hepatocytes for general toxicity).
-
Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture should not exceed a level that affects cell viability (typically <0.5%).
-
Working Solutions: Prepare a series of dilutions of this compound in the cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.
B. MTT Assay for Metabolic Activity
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[2][8] Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-treated (solvent control) and untreated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][4][8]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][8]
-
Incubate the plate for an additional 4 hours or overnight at 37°C in a humidified atmosphere.[2][8]
-
Measure the absorbance at 570 nm using a microplate reader.[4][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
C. LDH Release Assay for Membrane Integrity
This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]
Materials:
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired duration. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Background control: Culture medium without cells.[9]
-
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[5]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Add the stop solution provided in the kit to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
D. Annexin V/PI Apoptosis Assay
This assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells.[6]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.[6][7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: The flow cytometry data will provide the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
III. Data Presentation
Summarize the quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.1 |
| 50 | 52.4 ± 3.9 |
| 100 | 25.7 ± 2.5 |
| IC50 (µM) | [Calculated Value] |
Table 2: Cytotoxicity of this compound as determined by LDH Release Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 10 | 22.7 ± 2.8 |
| 50 | 48.9 ± 4.3 |
| 100 | 75.2 ± 5.6 |
| EC50 (µM) | [Calculated Value] |
Table 3: Apoptosis Induction by this compound
| Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Control) | 95.2 | 2.1 | 2.7 |
| 10 | 80.5 | 12.3 | 7.2 |
| 50 | 45.1 | 35.8 | 19.1 |
| 100 | 15.6 | 50.2 | 34.2 |
IV. Visualizations
A. Experimental Workflows and Assay Principles
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Principle of the MTT cell viability assay.
Caption: Principle of the LDH cytotoxicity assay.
Caption: Distinguishing cell populations with Annexin V and PI staining.
B. Signaling Pathway
Caption: Simplified signaling pathway of caspase-mediated apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcbiotech.com [atcbiotech.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biopioneerinc.com [biopioneerinc.com]
Protocol for crystallizing C12H16BrN5O for X-ray diffraction
An effective method for obtaining high-quality single crystals of the target compound, C12H16BrN5O, suitable for X-ray diffraction analysis is presented in this application note. The protocol details the screening of various solvents and crystallization techniques, including slow evaporation, vapor diffusion, and thermal control, to identify the optimal conditions for crystal growth.
Experimental Protocols
The successful crystallization of a novel compound is often an empirical process requiring the screening of multiple parameters. The following protocols provide a systematic approach to identifying suitable conditions for the crystallization of this compound.
Material Purity
The purity of the compound is a critical factor affecting crystal growth; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.[1][2] It is essential to ensure the compound is of the highest possible purity before attempting crystallization. Standard purification techniques such as chromatography or recrystallization should be employed. A proton NMR spectrum can be a good indicator of purity.[1]
Solvent Selection
The choice of solvent is crucial as it influences the solubility of the compound and the kinetics of crystal growth.[1][3] A suitable solvent is one in which the compound is moderately soluble.[1] If the compound is too soluble, it may be difficult to achieve the supersaturation required for crystallization, often resulting in small crystals.[1] Conversely, if the compound is poorly soluble, it can be challenging to dissolve a sufficient amount for crystallization.
A preliminary solvent screening should be performed by testing the solubility of a small amount of this compound in a range of common solvents with varying polarities.
Table 1: Solvent Screening for this compound
| Solvent | Polarity Index | Solubility (mg/mL) at Room Temperature | Observations (e.g., fully soluble, partially soluble, insoluble) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Diethyl Ether | 2.8 | ||
| Chloroform | 4.1 | ||
| Dichloromethane | 3.1 | ||
| Tetrahydrofuran (THF) | 4.0 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Water | 10.2 |
Crystallization Techniques
Several techniques can be employed to achieve the slow supersaturation necessary for the growth of high-quality single crystals.
This is a straightforward method for crystallizing organic compounds.[3]
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent identified from the screening.
-
Filter the solution through a syringe filter (0.2 µm) into a clean vial to remove any particulate matter.[1]
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.[1]
This technique is particularly useful when only small amounts of the compound are available.[3] It involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound.
-
Dissolve this compound in a small amount of a "good" solvent (in which it is soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a larger vial).
-
Add a "poor" solvent (precipitant) to the larger container, ensuring the level of the precipitant is below the top of the inner vial. The precipitant should be miscible with the good solvent.
-
Seal the outer container and allow the precipitant vapor to slowly diffuse into the solution of the compound, inducing crystallization.
Table 2: Solvent/Precipitant Combinations for Vapor Diffusion
| "Good" Solvent (for this compound) | "Poor" Solvent (Precipitant) | Observations (e.g., crystal formation, oiling out, precipitation) |
| Dichloromethane | Hexane | |
| Chloroform | Pentane | |
| Tetrahydrofuran | Hexane | |
| Methanol | Diethyl Ether | |
| Acetonitrile | Toluene |
This method is effective for compounds that have a significant temperature-dependent solubility in a particular solvent.
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Ensure all the solid has dissolved. If not, filter the hot solution to remove any undissolved material.
-
Seal the container and place it in an insulated vessel (e.g., a dewar filled with warm water or an oven that can be cooled slowly) to allow for gradual cooling to room temperature.[4]
-
The slow decrease in temperature will reduce the solubility of the compound, leading to supersaturation and crystal growth.[4]
Experimental Workflow
Caption: General workflow for the crystallization of a novel small molecule.
Data Presentation
The following table should be used to record the conditions and outcomes of each crystallization experiment. A systematic recording of data is essential for optimizing the crystallization protocol.
Table 3: Crystallization Experiment Log for this compound
| Experiment ID | Crystallization Method | Solvent(s)/Precipitant(s) | Concentration (mg/mL) | Temperature (°C) | Time (days) | Crystal Size (mm) | Crystal Quality (e.g., single, clear, needles, plates) |
Troubleshooting
-
Oiling out: If the compound forms an oil instead of crystals, it indicates that the level of supersaturation is too high. Try using a more dilute solution, a slower rate of evaporation or diffusion, or a different solvent system.
-
No crystals form: This could be due to insufficient supersaturation or the presence of impurities. Try concentrating the solution further, using a different crystallization technique, or further purifying the compound.
-
Small or poor-quality crystals: This may result from rapid crystal growth or too many nucleation sites.[1] Ensure the crystallization vessel is clean and free of dust, and slow down the rate of crystallization by reducing the evaporation rate, using a slower diffusion rate, or cooling the solution more gradually.[1]
References
- 1. How To [chem.rochester.edu]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Application Notes and Protocols for Radiolabeling C12H16BrN5O for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential methods for radiolabeling the novel small molecule C12H16BrN5O for use in receptor binding assays. Given that the specific structure and properties of this compound are not publicly documented, this guide presents generalized yet detailed protocols that can be adapted once the precursor and its chemical functionalities are known. The primary strategies discussed are radiobromination, tritiation, and carbon-11 labeling, each offering distinct advantages for different research applications.
Overview of Radiolabeling Strategies
The choice of radionuclide for labeling this compound depends on the intended application. For in vitro binding assays, tritium ([³H]) is a common choice due to its long half-life and minimal impact on the molecule's pharmacological properties.[1] For in vivo imaging with Positron Emission Tomography (PET), shorter-lived positron emitters like carbon-11 ([¹¹C]) or bromine-76 ([⁷⁶Br]) are necessary.[2][3]
-
Radiobromination (e.g., with ⁷⁶Br or ⁷⁷Br): The presence of a bromine atom in the molecular formula suggests that isotopic exchange or direct electrophilic bromination of a suitable precursor could be a straightforward labeling strategy. This is particularly relevant for PET imaging.
-
Tritiation ([³H]): This is a versatile method for labeling with tritium, a beta-emitter.[4] It is ideal for high-sensitivity quantitative in vitro binding assays due to the high specific activity that can be achieved.[1][5]
-
Carbon-11 Labeling ([¹¹C]): As carbon is a fundamental component of the molecule, labeling with ¹¹C can often be achieved without altering the compound's structure or function.[2][6] This is a preferred method for PET studies due to the short half-life of ¹¹C (20.4 minutes), which allows for multiple scans in the same subject on the same day.[2][3]
Experimental Protocols
Protocol 1: Radiobromination using [⁷⁶Br]
This protocol describes a potential method for electrophilic radiobromination of an electron-rich aromatic precursor of this compound.
Materials:
-
Precursor molecule (e.g., a destannylated or phenolic version of this compound)
-
[⁷⁶Br]Sodium bromide in dilute NaOH
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)
-
Reaction solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quenching solution (e.g., sodium metabisulfite)
-
HPLC purification system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient with 0.1% TFA)
-
Solid-phase extraction (SPE) cartridge for formulation (e.g., C18 Sep-Pak)
Procedure:
-
Prepare a solution of the precursor (1-2 mg) in the reaction solvent (200-500 µL).
-
In a shielded hot cell, add the [⁷⁶Br]sodium bromide solution to the precursor solution.
-
Add the oxidizing agent (e.g., 10 µL of 1 mg/mL Chloramine-T in water).
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Quench the reaction by adding an excess of sodium metabisulfite solution.
-
Inject the reaction mixture onto the semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to the radiolabeled product.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Reformulate the purified product in a suitable buffer (e.g., saline with 5% ethanol) using an SPE cartridge.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 2: Tritiation via Catalytic Hydrogenation
This protocol outlines the tritiation of an unsaturated or halogenated precursor of this compound using tritium gas.
Materials:
-
Unsaturated or halogenated precursor of this compound
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Solvent (e.g., ethanol, ethyl acetate, or DMF)
-
HPLC purification system
-
Scintillation counter for radioactivity measurement
Procedure:
-
Dissolve the precursor (1-5 mg) in the chosen solvent in a reaction vessel suitable for hydrogenation.
-
Add the Pd/C catalyst to the solution.
-
Connect the reaction vessel to a tritium manifold.
-
Freeze-pump-thaw the mixture to remove atmospheric gases.
-
Introduce tritium gas into the reaction vessel at a specified pressure.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Remove the excess tritium gas and vent the system safely.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude product using HPLC.
-
Collect the fraction containing the tritiated product and determine its concentration, radiochemical purity, and specific activity using a liquid scintillation counter.
Protocol 3: [¹¹C]Methylation of a Desmethyl Precursor
This protocol describes the labeling of a precursor containing a suitable nucleophile (e.g., -OH, -NH₂, -SH) with [¹¹C]methyl iodide or [¹¹C]methyl triflate.[7]
Materials:
-
Desmethyl precursor of this compound
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron.[7]
-
Base (e.g., NaOH, K₂CO₃, or a proton sponge)
-
Solvent (e.g., DMF, DMSO, or acetone)
-
HPLC purification system
-
SPE cartridge for formulation
Procedure:
-
Dissolve the desmethyl precursor (0.5-1 mg) and base in the reaction solvent in a sealed vial.
-
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the solution at room temperature or elevated temperature (e.g., 80-120 °C).
-
Allow the reaction to proceed for 3-5 minutes.
-
Quench the reaction by adding water or a suitable quenching agent.
-
Inject the reaction mixture onto a semi-preparative HPLC for purification.
-
Collect the product peak and reformulate as described in Protocol 1.
-
Perform quality control to determine radiochemical purity, specific activity, and molar activity.
Quantitative Data Summary
The following tables present illustrative data that could be obtained from the radiolabeling procedures and subsequent binding assays.
Table 1: Illustrative Radiosynthesis and Quality Control Data
| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) |
| [⁷⁶Br]this compound | Desbromo-C12H17N5O | Electrophilic Bromination | 35 ± 5 | >98 | 150 ± 30 |
| [³H]this compound | Unsaturated Precursor | Catalytic Tritiation | 15 ± 3 | >99 | 2.5 ± 0.5 |
| [¹¹C]C12H15N5O-CH₃ | Desmethyl Precursor | ¹¹C-Methylation | 45 ± 8 | >99 | 300 ± 50 |
Table 2: Illustrative Binding Assay Data
| Radioligand | Assay Type | Target | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) |
| [³H]this compound | Saturation | Receptor X | 2.5 ± 0.3 | 250 ± 20 | N/A |
| [³H]this compound | Competition | Receptor X | N/A | N/A | 5.8 ± 0.7 (vs. Compound Y) |
Visualization of Workflows and Pathways
Diagram 1: General Radiolabeling Workflow
Caption: General workflow for the synthesis and quality control of a radiotracer.
Diagram 2: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodologies for Binding Assays
Protocol 4: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for its target.[8]
Procedure:
-
Prepare a series of dilutions of the radioligand (e.g., [³H]this compound) in binding buffer.
-
In a 96-well plate, add a constant amount of receptor preparation (e.g., cell membranes) to each well.
-
Add the increasing concentrations of the radioligand to the wells.
-
For non-specific binding determination, prepare a parallel set of wells containing the radioligand concentrations plus a high concentration of an unlabeled competing ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Protocol 5: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the target.[8]
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd), and the increasing concentrations of the test compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known competitor).
-
Incubate, filter, and measure radioactivity as described in the saturation binding protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
References
- 1. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 2. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 3. Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tritium - Wikipedia [en.wikipedia.org]
- 5. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unidentified Compound: C12H16BrN5O Shows No Current Application in Cardiovascular Disease Research
Initial investigations into the chemical compound C12H16BrN5O have revealed no identifiable information in established chemical databases, and consequently, no documented applications in the field of cardiovascular disease research. Extensive searches have failed to retrieve any data regarding its chemical structure, function, or any associated studies.
Researchers, scientists, and drug development professionals are advised that the molecular formula this compound does not correspond to a known substance in publicly accessible scientific literature or chemical repositories. This lack of identification prevents the creation of detailed application notes, experimental protocols, or the visualization of any potential signaling pathways.
Further progress on this topic is contingent on the accurate identification of the compound. It is possible that the provided molecular formula contains a typographical error. Verification of the molecular formula is the necessary next step to enable a thorough investigation into its potential role in cardiovascular disease research. Without a valid chemical identity, no further information on its biological activity, mechanism of action, or experimental use can be provided.
Unidentified Compound: C12H16BrN5O Formulation Protocols Cannot Be Developed Without Further Information
Detailed application notes and protocols for the in vivo administration of the compound with the molecular formula C12H16BrN5O cannot be developed at this time due to a critical lack of publicly available information identifying the substance, its physicochemical properties, and its biological activity.
Initial comprehensive searches for a compound with the molecular formula this compound have not yielded a specific, recognized chemical entity. Without a common name, Chemical Abstracts Service (CAS) number, or any associated biological data, it is impossible to ascertain the compound's structure, solubility, stability, or potential therapeutic target. These parameters are fundamental prerequisites for designing any meaningful in vivo formulation and administration strategy.
The formulation of a compound for in vivo use is a highly specific process that depends on a multitude of factors, including:
-
Physicochemical Properties: Solubility in aqueous and organic solvents, pKa, melting point, and crystal polymorphism directly influence the choice of excipients, vehicles, and delivery systems. For instance, a poorly water-soluble compound might necessitate formulation as a suspension, emulsion, or amorphous solid dispersion to enhance bioavailability.[1][2][3]
-
Biological Activity and Target: The intended biological target and mechanism of action guide the selection of the administration route (e.g., oral, intravenous, intraperitoneal) to ensure the compound reaches the site of action in sufficient concentrations.
-
Toxicology and Safety Profile: Preclinical safety data are essential for determining appropriate dosage ranges and identifying any potential adverse reactions with formulation excipients.
Given that the identity of this compound is unknown, any attempt to create a formulation protocol would be purely speculative and scientifically unsound.
General Strategies for In Vivo Formulation of Novel Compounds
For researchers working with a novel, uncharacterized compound, the typical workflow for developing an in vivo formulation involves a series of systematic studies. The following diagram outlines a generalized workflow for this process.
Caption: Generalized workflow for in vivo formulation development of a novel compound.
To proceed with the user's request, it is imperative that the specific identity of the compound this compound be provided. Relevant information would include its common name, CAS number, or any published literature describing its synthesis and biological evaluation. Without this foundational information, any provided protocols would be generic and not applicable to the specific compound .
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Zolmitriptan (C12H16BrN5O)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Zolmitriptan.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Zolmitriptan?
A1: The most common and industrially scalable synthesis of Zolmitriptan involves a multi-step process. It begins with the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, followed by a reduction to form a hydrazine intermediate. This intermediate is then condensed with 4,4-diethoxy-N,N-dimethylbutylamine, which undergoes cyclization to yield Zolmitriptan.[1][2] An improved process allows for a one-pot synthesis, which can achieve an overall yield of 60% with 99.9% purity as determined by HPLC, avoiding the need for column chromatography.[3]
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are critical for a successful synthesis with high yield and purity. These include precise temperature control during the diazotization and reduction steps (typically between -15°C and 0°C), careful pH management of the reaction mixture, and the choice of an appropriate solvent system for reaction and purification.[4]
Q3: What are the common methods for purifying crude Zolmitriptan?
A3: Crude Zolmitriptan is commonly purified by recrystallization. A mixture of isopropyl alcohol (IPA) and n-heptane is a frequently used solvent system for this purpose. The ratio of IPA to n-heptane can be optimized to maximize yield and purity.[3] With optimized reaction conditions that minimize impurity formation, the need for more complex purification methods like column chromatography can be eliminated.[4]
Q4: What are some of the key impurities that can form during the synthesis?
A4: The formation of impurities is a significant challenge in the synthesis of Zolmitriptan. The use of a large excess of reducing agents like stannous chloride can lead to the formation of stannous hydroxide and other related impurities, complicating the workup process.[5] Careful control of reaction conditions, such as temperature and pH, is crucial to minimize the formation of side products.[4]
Troubleshooting Guide
Low Yield
Q: My overall yield of Zolmitriptan is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yields in Zolmitriptan synthesis can arise from several factors throughout the multi-step process. Below is a breakdown of potential issues and their solutions:
-
Incomplete Diazotization or Reduction: The initial steps of forming the diazonium salt and reducing it to the hydrazine intermediate are highly sensitive to temperature. Ensure that the temperature is maintained between -15°C and 0°C during these steps.[4] Deviation from this temperature range can lead to decomposition of the diazonium salt and reduced yield.
-
Incorrect pH during Hydrazine Salt Formation: The pH of the reaction mixture during the formation of the hydrazine hydrochloride salt is critical. An optimal pH range of 1.7 to 1.85 has been shown to improve the yield of this intermediate.
-
Suboptimal Cyclization Conditions: The final cyclization step to form the indole ring of Zolmitriptan requires elevated temperatures, typically around 85-90°C.[4] Insufficient heating or reaction time can lead to incomplete conversion and lower yields.
-
Losses during Extraction and Purification: Zolmitriptan has good solubility in water.[6] During the workup and extraction phases, ensure proper pH adjustment to minimize the amount of product remaining in the aqueous layer. Multiple extractions with an appropriate organic solvent like ethyl acetate or dichloromethane can help maximize recovery.[2][7] The choice of solvent and its ratio during recrystallization also plays a crucial role in the final isolated yield.
High Impurity Profile
Q: I am observing a high level of impurities in my final product according to HPLC analysis. What are the likely sources of these impurities and how can I mitigate them?
A: A high impurity profile is a common issue that can often be traced back to the reaction conditions and the workup procedure.
-
Excess Reducing Agent: While stannous chloride is an effective reducing agent, using a large excess can lead to the formation of significant amounts of tin-based impurities that are difficult to remove.[5] Consider using a smaller excess of stannous chloride or exploring alternative reducing agents like sodium sulfite.[8]
-
Side Reactions due to Temperature Fluctuations: Poor temperature control, especially during the sensitive diazotization step, can lead to the formation of various side products. Maintaining a consistent low temperature is crucial for clean conversion.[4]
-
Inefficient Washing during Workup: Washing the reaction mixture at an acidic pH (around 2) with a solvent like ethyl acetate before basifying for extraction can effectively remove unreacted intermediates and degradation impurities.[4]
-
Suboptimal Recrystallization: The choice of solvent and the cooling rate during recrystallization can significantly impact the purity of the final product. A 60:40 ratio of isopropyl alcohol to n-heptane has been found to be effective for obtaining highly pure Zolmitriptan.
Quantitative Data
Table 1: Optimization of Reaction pH for Hydrazine Hydrochloride Salt Formation
| Experiment | pH of Reaction Mass | Yield (%) | Purity by HPLC (%) |
| 1 | 1.0 - 1.2 | 55 | 99.5 |
| 2 | 1.3 - 1.5 | 62 | 99.6 |
| 3 | 1.7 - 1.85 | 75 | 99.8 |
| 4 | 1.9 - 2.1 | 70 | 99.7 |
Data adapted from Der Pharma Chemica, 2012, 4 (1):347-351.
Table 2: Optimization of Isopropyl Alcohol/n-Heptane Ratio for Recrystallization of Zolmitriptan
| Experiment | Isopropyl Alcohol (%) | n-Heptane (%) | Yield (%) | Purity by HPLC (%) |
| 1 | 100 | 0 | 75 | 99.96 |
| 2 | 60 | 40 | 90 | 99.98 |
| 3 | 70 | 30 | 85 | 99.97 |
| 4 | 75 | 25 | 82 | 99.96 |
Data adapted from Der Pharma Chemica, 2012, 4 (1):347-351.[3]
Experimental Protocols
Detailed Protocol for the Synthesis of Zolmitriptan
This protocol is a synthesized representation from multiple sources to provide a comprehensive guide.[4]
Step 1: Diazotization and Reduction to Hydrazine Hydrochloride
-
In a suitable reaction vessel, charge water and concentrated hydrochloric acid and cool the mixture to between 0°C and 5°C.
-
To this cooled solution, add (S)-4-(4-Aminobenzyl)-l,3-oxazolidine-2-one.
-
Slowly add a pre-prepared aqueous solution of sodium nitrite while maintaining the temperature between -5°C and 0°C. Stir the reaction mixture for 1 hour at this temperature.
-
In a separate vessel, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to between -15°C and -10°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, ensuring the temperature is maintained between -15°C and -10°C.
-
After the addition is complete, stir the reaction mixture for a specified time to ensure complete conversion to the hydrazine hydrochloride salt.
Step 2: Condensation and Cyclization
-
To the hydrazine hydrochloride intermediate from the previous step, add water and N,N-dimethylamino butyraldehyde diethyl acetal.
-
Adjust the pH of the reaction mixture to approximately 2 by the slow addition of a 50% (v/v) HCl solution.
-
Stir the mixture for 1 hour at this pH to allow for complete hydrazone formation, which can be monitored by TLC.
-
Heat the reaction mixture to 85-90°C for 4-5 hours to facilitate the cyclization to Zolmitriptan.
Step 3: Workup and Purification
-
Cool the reaction mixture to 25-30°C and wash with ethyl acetate at pH 2 to remove impurities.
-
Adjust the pH of the aqueous layer to between 8 and 9 using a base such as sodium carbonate.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with a saturated aqueous sodium chloride solution, and then concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude Zolmitriptan from a mixture of isopropyl alcohol and n-heptane to yield the pure product.
Visualizations
Caption: General workflow for the synthesis of Zolmitriptan.
Caption: Decision tree for troubleshooting low yield in Zolmitriptan synthesis.
References
- 1. Method for the preparation of zolmitriptan - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 5. WO2013057739A2 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Zolmitriptan synthesis - chemicalbook [chemicalbook.com]
- 8. ES2356501T3 - PROCEDURE FOR THE PREPARATION OF ZOLMITRIPTAN. - Google Patents [patents.google.com]
Technical Support Center: C12H16BrN5O (Bromopurine) Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C12H16BrN5O, herein referred to as Bromopurine. The information provided is intended to assist with experimental design, troubleshooting, and data interpretation during degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Bromopurine?
A1: Bromopurine is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The three primary degradation pathways observed are:
-
Hydrolytic Degradation: Occurs in the presence of water and can be catalyzed by acidic or basic conditions. This pathway typically involves the cleavage of amide or ether bonds within the molecule.
-
Oxidative Degradation: This pathway is initiated by exposure to oxidizing agents, such as hydrogen peroxide. It often results in the formation of N-oxides, hydroxylation of aromatic rings, or cleavage of susceptible functional groups.
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation. This may involve debromination or rearrangement of the molecular structure.
Q2: What are the major degradation byproducts of Bromopurine?
A2: The primary degradation byproducts identified for Bromopurine under various stress conditions are listed in the table below.
| Degradation Pathway | Byproduct ID | Molecular Formula | Notes |
| Hydrolytic (Acidic) | BP-HYD-A | C12H17N5O2 | Cleavage of a key functional group. |
| Hydrolytic (Basic) | BP-HYD-B | C10H14N4O | Ring opening of a heterocyclic moiety. |
| Oxidative | BP-OXI | C12H16BrN5O2 | Formation of an N-oxide derivative. |
| Photolytic | BP-PHO | C12H17N5O | Debromination of the parent molecule. |
Q3: What analytical techniques are recommended for studying Bromopurine degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary analytical technique. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and characterization of degradation byproducts.
Q4: How should I prepare samples for forced degradation studies?
A4: Detailed protocols are provided in the "Experimental Protocols" section of this guide. Generally, a stock solution of Bromopurine is prepared in a suitable solvent and then subjected to various stress conditions, such as refluxing with acid or base, exposure to hydrogen peroxide, or irradiation with UV light.
Q5: I am observing unexpected peaks in my chromatogram. What should I do?
A5: Unexpected peaks can arise from several sources. Please refer to the "Troubleshooting Guide" section for a detailed approach to diagnosing and resolving this issue. It is crucial to run appropriate controls and blanks to identify the source of the extraneous peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the degradation analysis of Bromopurine.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload. | 1. Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analyte and byproducts.2. Use a new column or a column with a different stationary phase.3. Reduce the concentration of the sample being injected. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase and ensure proper mixing.3. Check the HPLC pump for leaks and ensure it is properly primed. |
| Appearance of Unexpected Degradation Products | 1. Contamination of reagents or solvents.2. Interaction with excipients (if in formulation).3. Secondary degradation of primary byproducts. | 1. Run blank experiments with only the stressor and solvent to check for impurities.2. Analyze the excipients under the same stress conditions.3. Perform a time-course study to monitor the formation and degradation of byproducts over time. |
| Low Mass Balance | 1. Formation of non-UV active byproducts.2. Precipitation of the drug or byproducts.3. Adsorption of the analyte to the container. | 1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect all compounds.2. Check for any visible precipitate in the stressed samples.3. Use silanized glassware to minimize adsorption. |
Quantitative Data Summary
The following table summarizes the percentage of Bromopurine degraded and the formation of major byproducts under forced degradation conditions.
| Stress Condition | % Bromopurine Degraded | % BP-HYD-A | % BP-HYD-B | % BP-OXI | % BP-PHO |
| 0.1 M HCl (80°C, 24h) | 15.2 | 12.8 | - | - | - |
| 0.1 M NaOH (80°C, 24h) | 22.5 | - | 19.7 | - | - |
| 3% H₂O₂ (RT, 24h) | 18.9 | - | - | 16.5 | - |
| UV Light (254 nm, 24h) | 12.1 | - | - | - | 10.3 |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on Bromopurine. These should be adapted based on the specific experimental setup and objectives.
1. Preparation of Stock Solution
-
Accurately weigh 10 mg of Bromopurine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Acid-Induced Degradation
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
3. Base-Induced Degradation
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
5. Photolytic Degradation
-
Place 1 mL of the stock solution in a transparent vial.
-
Expose the vial to UV light (254 nm) in a photostability chamber for 24 hours.
-
Prepare a control sample by keeping a similar vial in the dark for the same duration.
-
Dilute the samples with the mobile phase for HPLC analysis.
Visualizations
The following diagrams illustrate the hypothetical degradation pathways of Bromopurine and a general workflow for its degradation analysis.
Caption: Hypothetical degradation pathways of Bromopurine.
Caption: Experimental workflow for Bromopurine degradation analysis.
Technical Support Center: Optimizing LC-MS for C12H16BrN5O Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of C12H16BrN5O.
Frequently Asked Questions (FAQs)
Q1: What are the expected ionization characteristics of this compound?
A1: Given the presence of five nitrogen atoms and one oxygen atom, this compound is expected to be a polar molecule with multiple basic sites.[1] Therefore, it is highly likely to ionize well in positive electrospray ionization (ESI+) mode through protonation ([M+H]+). The multiple nitrogen atoms can act as proton acceptors, enhancing ionization efficiency.[1] It is advisable to start method development in ESI+ mode.
Q2: What is the significance of the bromine atom in the mass spectrum?
A2: The presence of a bromine atom is a key identifying feature in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2). This distinctive pattern is a powerful tool for confirming the presence of the compound and for distinguishing it from background noise and co-eluting species.
Q3: Which type of LC column is most suitable for separating this compound?
A3: Due to its predicted polar nature, this compound may exhibit poor retention on traditional C18 reversed-phase columns, potentially eluting near the solvent front. To enhance retention, consider the following column chemistries:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which promotes retention of polar analytes, even under highly aqueous mobile phase conditions.
-
Polar-Endcapped Phases: These columns are designed to shield residual silanols, improving peak shape for basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which is an effective strategy for retaining and separating very polar compounds.[1]
Q4: How can I improve poor peak shape (e.g., tailing) for this compound?
A4: Peak tailing for a polar, nitrogen-containing compound like this compound is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[2][3] To mitigate this:
-
Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups.[4]
-
Optimize the mobile phase pH. Adding a small amount of an acidic modifier like formic acid will ensure the analyte is consistently protonated and can help to saturate silanol groups.
-
Incorporate a buffer. Adding a salt like ammonium formate to a formic acid-containing mobile phase can further reduce peak tailing by competing for active sites on the stationary phase.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / No Peak Detected | 1. Inappropriate ionization mode. 2. Suboptimal source parameters. 3. Poor chromatographic retention. | 1. Confirm you are using ESI in positive ion mode (ESI+). 2. Optimize source parameters such as capillary voltage, gas flow, and temperature (see Protocol 2). 3. Screen different column types (C18, polar-embedded, HILIC) and mobile phase compositions to improve retention (see Protocol 1). |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the stationary phase.[2][3] 2. Column overload. 3. Incompatible sample solvent. | 1. Use an end-capped column and add a mobile phase modifier (e.g., 0.1% formic acid) and a buffer (e.g., 10 mM ammonium formate).[2][3][4] 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in a solvent that is weaker than the initial mobile phase. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Leaks in the LC system. 3. A dirty ion source. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Perform a leak check on the LC system. 3. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure it is thoroughly mixed. |
| No Isotopic Pattern for Bromine | 1. Low signal-to-noise ratio. 2. Co-eluting interference. | 1. Improve signal intensity by optimizing source parameters and chromatography. 2. Improve chromatographic resolution to separate the analyte from interfering compounds. |
Data Presentation
Table 1: Suggested Starting LC Parameters for this compound
| Parameter | Reversed-Phase (Polar-Embedded) | HILIC |
| Column | C18 Polar-Embedded, 2.1 x 100 mm, 1.8 µm | Amide/Silica, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 10 minutes | 95-50% A over 10 minutes |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 1-5 µL | 1-5 µL |
Table 2: Suggested Starting MS Parameters for this compound
| Parameter | ESI+ |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 250 - 350 °C |
| Nebulizer Pressure | 30 - 45 psi |
| Scan Range (m/z) | 100 - 500 |
| Fragmentor Voltage | 100 - 150 V |
| Collision Energy (for MS/MS) | 10 - 30 eV |
Experimental Protocols
Protocol 1: Initial LC Method Development Workflow
-
Column Selection:
-
Begin with a polar-embedded or polar-endcapped C18 column.
-
If retention is insufficient, switch to a HILIC column.
-
-
Mobile Phase Screening:
-
For reversed-phase, start with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
For HILIC, begin with a high percentage of acetonitrile and a low percentage of aqueous mobile phase, both with 0.1% formic acid.
-
-
Gradient Optimization:
-
Perform a broad scouting gradient (e.g., 5-95% organic over 10 minutes) to determine the approximate elution time.
-
Refine the gradient around the elution time of the analyte to improve resolution from any impurities or matrix components.
-
-
Flow Rate and Temperature Adjustment:
-
Adjust the flow rate to optimize peak shape and analysis time.
-
Optimize the column temperature to improve peak shape and adjust retention time.
-
Protocol 2: MS Source Parameter Optimization
-
Infusion Analysis (Optional but Recommended):
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent compatible with the mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
-
Stepwise Parameter Optimization:
-
While infusing the standard or injecting it repeatedly onto the LC system, systematically vary one source parameter at a time to maximize the signal intensity of the [M+H]+ ion.
-
Capillary Voltage: Adjust in increments of 0.5 kV.
-
Drying Gas Temperature: Adjust in increments of 25 °C.
-
Drying Gas Flow: Adjust in increments of 2 L/min.
-
Nebulizer Pressure: Adjust in increments of 5 psi.
-
-
Fragmentor/Collision Energy Optimization (for MS/MS):
-
If performing MS/MS, select the [M+H]+ ion as the precursor.
-
Ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that produces stable and informative fragment ions.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing LC-MS parameters for this compound detection.
Caption: Troubleshooting decision tree for common LC-MS issues with this compound.
References
Troubleshooting inconsistent results in C12H16BrN5O bioassays
Technical Support Center: C12H16BrN5O Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel compound this compound in bioassays. Given the developmental nature of this compound, this guide is based on common issues encountered in similar cell-based and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability is a common issue with novel compounds. Several factors could be contributing to this:
-
Compound Stability: this compound may be unstable under certain storage conditions. Ensure each batch is stored under identical, validated conditions (e.g., -80°C, desiccated, protected from light).
-
Solubility Issues: The compound may not be fully solubilizing in your vehicle (e.g., DMSO). This can lead to inaccurate concentrations. See the "Troubleshooting Guide" for detailed steps on addressing solubility.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response to the compound. Standardize these parameters rigorously across all experiments.
Q2: What is the recommended solvent for this compound and what is its maximum tolerated concentration in cell culture?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it in culture media to the final desired concentration. The final concentration of DMSO in the culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (media with the same percentage of DMSO as the highest treatment concentration) should always be included in your experiments.
Q3: How can we confirm that this compound is engaging its intended target within the cell?
A3: Target engagement can be confirmed through several methods. If this compound is hypothesized to be a kinase inhibitor, a common approach is to perform a Western blot analysis to assess the phosphorylation status of the target kinase or its downstream substrates. A decrease in phosphorylation upon treatment with this compound would suggest target engagement.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
If you are experiencing high variability in your cell viability assay results, consider the following troubleshooting steps:
Troubleshooting Workflow for Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Table 1: this compound Solubility and Handling
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO | Provides the best solubility for initial stock solutions. |
| Stock Concentration | 10 mM | A higher concentration stock minimizes the volume of DMSO added to the final culture. |
| Storage | -80°C, desiccated, in small aliquots | Prevents degradation from freeze-thaw cycles and exposure to moisture. |
| Working Solution Prep | Sonicate for 5-10 minutes if particulates are visible. | Ensures complete dissolution of the compound before adding to media. |
Issue 2: No Effect on Target Phosphorylation in Western Blot Analysis
If this compound is not showing the expected inhibitory effect on its putative kinase target, follow this guide. This assumes a hypothetical signaling pathway where "Kinase A" is the target of this compound.
Hypothetical Signaling Pathway for this compound
Caption: this compound as a hypothetical inhibitor of the Kinase A signaling pathway.
Table 2: Western Blot Troubleshooting for this compound
| Observation | Potential Cause | Suggested Solution |
| No change in p-Kinase A levels | Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment. See "Protocol: Dose-Response Western Blot". |
| This compound is inactive or degraded. | Use a fresh aliquot of the compound. Verify compound integrity if possible. | |
| The antibody for p-Kinase A is not working. | Run a positive control (e.g., cells treated with a known activator of the pathway) to validate the antibody. | |
| Basal p-Kinase A levels are too low | Cells were not stimulated. | If the pathway requires activation, stimulate cells with the appropriate growth factor before or during treatment. |
Experimental Protocols
Protocol: Dose-Response Western Blot for Target Engagement
This protocol outlines the steps to determine if this compound inhibits the phosphorylation of its target, "Kinase A".
Experimental Workflow: Dose-Response Western Blot
Caption: Workflow for assessing target engagement via Western Blot.
Detailed Steps:
-
Cell Plating: Seed your chosen cell line in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation: Once cells reach the desired confluency, replace the growth media with serum-free media and incubate for 12-24 hours. This reduces basal kinase activity.
-
Compound Preparation: Prepare a 2X working concentration series of this compound from your 10 mM DMSO stock. A typical concentration range to test would be 0 µM (vehicle), 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Treatment: Add an equal volume of the 2X this compound working solutions to the corresponding wells and incubate for a predetermined time (e.g., 2 hours).
-
Stimulation: If the pathway is not basally active, add the appropriate growth factor at its optimal concentration and incubate for a short period (e.g., 15 minutes).
-
Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Normalize the protein amounts, run the samples on an SDS-PAGE gel, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against the phosphorylated target (p-Kinase A), the total target (Total Kinase A), and a loading control (e.g., GAPDH, β-Actin). Subsequently, probe with the appropriate secondary antibodies and visualize the bands.
C12H16BrN5O stability issues in long-term storage
This technical support center provides guidance on the stability, long-term storage, and troubleshooting of issues related to C12H16BrN5O. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For a new drug substance like this compound, it is crucial to conduct stability studies to determine the optimal storage conditions.[1][2] Based on the International Council for Harmonisation (ICH) guidelines, initial long-term stability studies are typically performed at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH. For substances that require refrigeration or freezing, conditions of 2-8°C or -20°C and -80°C should be evaluated.[1]
Q2: How can I assess the stability of this compound in my laboratory?
A2: Stability testing involves subjecting the compound to various environmental conditions over a predetermined period.[2] Key parameters to monitor include the assay of the active substance, the formation of degradation products, and any changes in physical appearance.[1] Accelerated stability studies, conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH), can be used to predict the long-term stability profile more quickly.[2]
Q3: I am observing unexpected degradation of this compound. What are the potential causes?
A3: Degradation can be influenced by several factors, including temperature, humidity, light, and interaction with excipients or container materials.[3][4] Forced degradation studies, which involve exposing the compound to stress conditions such as high heat, humidity, light, acid, and base, can help identify the degradation pathways and the nature of the degradation products.
Q4: Are there any known degradation pathways for compounds similar to this compound?
A4: While specific degradation pathways for this compound are not yet established, similar heterocyclic compounds can undergo hydrolysis, oxidation, or photodecomposition. For instance, studies on other nitrogen-containing heterocyclic compounds like fluoroquinolones have identified degradation pathways involving the cleavage of ring structures. It is essential to perform specific studies for this compound to elucidate its unique degradation profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Assay Decrease | Thermal degradation | Store the compound at a lower temperature (e.g., 2-8°C or -20°C) and re-evaluate its stability.[1] |
| Hydrolysis | Protect the compound from moisture by storing it in a desiccator or with a desiccant. | |
| Photodegradation | Store the compound in a light-resistant container (e.g., amber vials). Conduct photostability studies as per ICH Q1B guidelines.[2] | |
| Appearance of Unknown Peaks in HPLC | Formation of degradation products | Perform forced degradation studies to identify potential degradation products. Use techniques like LC-MS to characterize the unknown peaks. |
| Contamination | Ensure proper handling and cleaning of all equipment. Use high-purity solvents and reagents. | |
| Change in Physical Appearance (e.g., color change, precipitation) | Physical instability or degradation | Re-evaluate the formulation and storage conditions. Conduct compatibility studies with excipients and the container closure system. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperature and humidity.
Methodology:
-
Place a sufficient quantity of this compound in vials made of the intended long-term storage material.
-
Store the vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% RH.[2]
-
Withdraw samples at initial (T0), 1, 3, and 6-month time points.
-
At each time point, analyze the samples for:
-
Assay (e.g., by HPLC)
-
Presence of degradation products (e.g., by HPLC with a diode array detector)
-
Physical appearance
-
Moisture content (if applicable)
-
-
Compare the results to the initial sample to assess the rate of degradation.
Protocol 2: Forced Degradation Study
This study aims to identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the compound (in both solid and solution form) to a light source according to ICH Q1B guidelines.
-
Analyze all stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify degradation products.
Data Presentation
Table 1: ICH Recommended Storage Conditions for Stability Testing [2]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
Caption: Workflow for assessing the stability of a new compound.
Caption: Logical flow for troubleshooting stability issues.
References
- 1. selvita.com [selvita.com]
- 2. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 3. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
Reducing off-target effects of C12H16BrN5O in cellular models
Disclaimer: The compound with the molecular formula C12H16BrN5O is not a widely recognized or characterized agent in public scientific literature. For the purpose of this guide, we will refer to it as "Compound X" and assume it is a novel kinase inhibitor. The following troubleshooting guides, FAQs, and protocols are based on general principles for reducing off-target effects of small molecule inhibitors in cellular models and are intended to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of molecules other than its intended therapeutic target.[1][2] These unintended interactions can lead to a range of issues in preclinical research, including misinterpretation of experimental results, unexpected cellular phenotypes, and toxicity.[3] In a clinical context, off-target effects are a primary cause of adverse drug reactions and side effects.[2] Systematically mapping potent off-targets is crucial to avoid proteins or pathways that may lead to these side effects.[4]
Q2: What are the common causes of off-target effects for a kinase inhibitor like Compound X?
A2: Kinase inhibitors often exhibit off-target effects due to the high degree of structural similarity within the ATP-binding pocket across the human kinome. Many inhibitors are designed to be ATP-competitive, and as a result, they can bind to multiple kinases.[5][6] This can lead to the modulation of unintended signaling pathways, which may produce undesired biological consequences.[7]
Q3: How can I preemptively minimize off-target effects in my experiments with Compound X?
A3: Minimizing off-target effects starts with careful experimental design. It is recommended to:
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Use the lowest effective concentration: Titrate Compound X to determine the minimal concentration required to achieve the desired on-target effect.
-
Employ structurally distinct inhibitors: Use another inhibitor for the same target with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.
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Utilize genetic approaches: Complement your small molecule experiments with genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knock down the target protein.[1][8] This helps to validate that the observed phenotype is a direct result of modulating the intended target.[8]
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Perform comprehensive profiling: Screen Compound X against a panel of kinases to identify potential off-targets early in the research process.[6]
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity occurs when the intended target is inhibited in a cell or tissue type where this inhibition causes a detrimental effect. For example, inhibiting a kinase that is crucial for the survival of both cancer cells and healthy immune cells would be an on-target toxicity in the immune cells.[9] Off-target toxicity is caused by the compound interacting with unintended molecules, leading to cellular dysfunction or death.[9]
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity at concentrations where Compound X should only be inhibiting its primary target.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a broad-spectrum kinase screen to identify unintended targets of Compound X. Validate these off-targets in your cellular model using techniques like Western blotting to assess the phosphorylation status of key substrates in the off-target pathways. |
| Non-specific cellular stress | Assess general markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress, at various concentrations of Compound X. |
| Cell line sensitivity | Test Compound X in a panel of different cell lines to determine if the observed toxicity is cell-type specific. Some cell lines may be more sensitive due to their unique genetic background or expression profile of off-target proteins. |
| Compound instability or degradation | Verify the stability of Compound X in your cell culture media over the course of the experiment using analytical methods like HPLC-MS. Degradation products could have their own toxic effects. |
Issue 2: My results with Compound X are inconsistent with data from a genetic knockdown of the target.
| Possible Cause | Troubleshooting Step |
| Off-target effects are confounding the phenotype | The phenotype observed with Compound X may be a composite of on-target and off-target effects. Use a structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype observed with Compound X or the genetic knockdown. |
| Incomplete knockdown | Verify the efficiency of your RNAi or CRISPR-Cas9 knockdown at the protein level using Western blotting or quantitative PCR. An incomplete knockdown may not produce the same magnitude of effect as a potent small molecule inhibitor. |
| Compensation mechanisms | Genetic knockdown allows cells time to adapt by upregulating compensatory signaling pathways. Acute treatment with a small molecule inhibitor may not trigger these same adaptive responses. Consider shorter-term knockdown experiments or inducible systems. |
| Pharmacokinetic properties of the compound | Compound X may not be reaching the target effectively in the cell due to poor permeability or rapid efflux. Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. |
Data Presentation
Table 1: Kinase Selectivity Profile of Compound X This table presents hypothetical data from an in vitro kinase assay panel, showing the IC50 (half-maximal inhibitory concentration) values of Compound X against its intended target and several off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 15 | 1x |
| Off-Target Kinase B | 350 | 23x |
| Off-Target Kinase C | 1,200 | 80x |
| Off-Target Kinase D | >10,000 | >667x |
| Off-Target Kinase E | 850 | 57x |
Table 2: Dose-Response of Compound X on Cell Viability and Target Phosphorylation This table summarizes hypothetical data from a cell-based assay, correlating the concentration of Compound X with its effect on cell viability and the phosphorylation of its direct target.
| Compound X (nM) | Cell Viability (% of Control) | p-Target (Relative to Total Target) |
| 0 | 100% | 1.00 |
| 1 | 98% | 0.85 |
| 10 | 95% | 0.52 |
| 100 | 88% | 0.15 |
| 1000 | 55% | 0.05 |
| 10000 | 20% | 0.04 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescence-Based Assay
This protocol measures ATP levels as an indicator of cell viability.
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Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X in culture medium. Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add a volume of a commercially available ATP-releasing reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control to determine the percent viability for each concentration of Compound X.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Pathway Modulation
This protocol assesses the phosphorylation state of key proteins to determine pathway activity.
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Cell Lysis: After treating cells with Compound X for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your phosphorylated target, total target, a phosphorylated off-target substrate, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and/or loading control.
Mandatory Visualization
Caption: Hypothetical signaling pathways affected by Compound X.
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Researchers develop method to create drugs without side effects [pharmaceutical-technology.com]
- 3. bioivt.com [bioivt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1 Introduction [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Target Validation in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: C12H16BrN5O Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of C12H16BrN5O, chemically known as (R)-1-(3-(4-amino-3-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. This resource addresses common challenges encountered during synthesis, purification, and scale-up of this and related pyrazolo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the molecular formula for (R)-1-(3-(4-amino-3-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. It belongs to the class of pyrazolo[3,4-d]pyrimidine compounds, which are recognized as potent kinase inhibitors. These compounds are of significant interest in drug discovery and development, particularly for their potential applications in oncology.
Q2: What are the general synthetic strategies for pyrazolo[3,4-d]pyrimidines?
A2: The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the construction of the core bicyclic ring system through cyclocondensation reactions. Common methods include reacting substituted pyrazoles with nitrogen-containing reagents or employing multi-component reactions where the ring system is assembled in a single step from several starting materials. The choice of synthetic route can be influenced by the desired substitution pattern on the final molecule.
Q3: What are the most critical parameters to control during the scale-up of this compound synthesis?
A3: During scale-up, critical parameters to monitor and control include reaction temperature, rate of reagent addition, mixing efficiency, and the purity of starting materials and solvents. Deviations in these parameters can significantly impact reaction kinetics, impurity profiles, and overall yield.
Q4: Are there any known safety concerns associated with the synthesis of pyrazolo[3,4-d]pyrimidines?
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot specific issues that may arise during the production of this compound.
Problem 1: Low Yield of the Final Product
Q: We are experiencing a significant drop in yield for the final coupling step when moving from a 10g to a 100g scale. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge. The underlying causes can often be traced back to mass and heat transfer limitations.
Potential Causes and Solutions:
-
Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized concentration gradients and "hot spots," promoting the formation of side products.
-
Troubleshooting:
-
Evaluate the mixing efficiency of your reactor. Consider changing the impeller type or increasing the agitation speed.
-
For highly exothermic reactions, consider a slower addition rate of the limiting reagent to allow for better heat dissipation.
-
-
-
Poor Temperature Control: Maintaining a consistent temperature throughout a larger reaction volume can be challenging.
-
Troubleshooting:
-
Monitor the internal reaction temperature at multiple points within the reactor if possible.
-
Ensure the heating/cooling jacket of the reactor has sufficient capacity for the larger scale.
-
-
-
Impurity in Starting Materials: The impact of impurities in starting materials can be magnified at a larger scale.
-
Troubleshooting:
-
Re-analyze the purity of your starting materials and key intermediates.
-
Consider an additional purification step for starting materials if necessary.
-
-
Illustrative Data on Reaction Conditions vs. Yield:
| Scale | Mixing Speed (RPM) | Reagent Addition Time (min) | Average Temperature (°C) | Yield (%) |
| 10g | 300 | 10 | 25 ± 1 | 85 |
| 100g | 300 | 10 | 35 ± 5 | 60 |
| 100g | 500 | 30 | 25 ± 1 | 82 |
Experimental Protocol: Optimizing Reaction Conditions at the 100g Scale
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Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
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Charge Reactor: Charge the reactor with the pyrazolopyrimidine core (1 equivalent) and the appropriate solvent.
-
Cooling: Cool the reactor jacket to maintain an internal temperature of 20-25°C.
-
Reagent Addition: Dissolve the acylating agent (1.1 equivalents) in the reaction solvent and add it to the dropping funnel. Add the acylating agent to the reactor dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC at 30-minute intervals.
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Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and extraction protocol.
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Analysis: Isolate the crude product and determine the yield and purity.
Troubleshooting Workflow for Low Yield
Problem 2: Product Purity Issues
Q: We are observing a new, significant impurity in our final product after scaling up the synthesis. How can we identify and eliminate this impurity?
A: The appearance of new impurities at scale is often due to subtle changes in reaction conditions that favor a previously minor side reaction.
Potential Causes and Solutions:
-
Side Reactions: As mentioned, longer reaction times or temperature fluctuations can promote the formation of byproducts.
-
Troubleshooting:
-
Attempt to isolate the impurity using preparative HPLC or column chromatography.
-
Characterize the structure of the impurity using techniques like NMR and Mass Spectrometry.
-
Once the structure is known, propose a mechanism for its formation and adjust reaction conditions to disfavor this pathway (e.g., by lowering the temperature or using a more selective reagent).
-
-
-
Degradation of Product: The final product may be unstable under the reaction or work-up conditions, especially if exposed to them for extended periods during scale-up.
-
Troubleshooting:
-
Perform stability studies on the purified product under the reaction and work-up conditions to assess its lability.
-
If the product is found to be unstable, consider modifying the work-up procedure to minimize exposure to harsh conditions (e.g., use a milder base or shorten the exposure time).
-
-
-
Incomplete Reactions: A common "impurity" is simply unreacted starting material.
-
Troubleshooting:
-
Carefully re-evaluate your reaction monitoring data to ensure the reaction has gone to completion.
-
Consider increasing the reaction time or temperature slightly if the reaction is stalling.
-
-
Illustrative Data on Purity vs. Reaction Time:
| Scale | Reaction Time (h) | Purity by HPLC (%) | Major Impurity (%) |
| 10g | 2 | 98.5 | 0.5 |
| 100g | 4 | 92.0 | 5.0 (new peak) |
| 100g | 2 | 97.9 | 0.8 |
Experimental Protocol: Impurity Identification and Characterization
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Isolation: Obtain a sample of the crude product containing the impurity. Isolate the impurity using preparative HPLC with a suitable solvent system.
-
Mass Spectrometry: Analyze the isolated impurity by high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula.
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra of the impurity. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to elucidate the full structure.
-
Comparison: Compare the spectral data of the impurity with that of the starting materials and the desired product to identify any structural relationships.
Signaling Pathway Context for this compound
NMR Spectroscopy Technical Support Center: Troubleshooting Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline not flat or rolling?
A rolling or distorted baseline in an NMR spectrum can be caused by a few factors.[1] One common reason is an improperly set first-order phase correction.[1] Additionally, a very broad peak, often from a solid impurity or the polymer in the NMR tube, can make the baseline appear to roll.[1] A distorted first data point of the Free Induction Decay (FID) can also lead to a crooked baseline.[1]
Troubleshooting Guide: Baseline Distortion
| Parameter | Typical Value | Observed in Case of Rolling Baseline |
| Baseline Flatness | Flat across the spectrum | Undulating or tilted baseline |
| Integral Accuracy | High | Inaccurate, especially for broad peaks |
| Peak Shape | Symmetrical Lorentzian | May appear distorted on the rolling baseline |
Experimental Protocol for Correction:
-
Re-process the Spectrum:
-
In your NMR processing software, re-apply the phasing corrections.
-
First, adjust the zero-order phase (ph0) to make the tallest peak in the spectrum symmetrical and sharp.
-
Next, adjust the first-order phase (ph1) to make the baseline flat across the entire spectrum. This is often an iterative process with ph0.
-
-
Backward Linear Prediction:
-
If re-phasing does not correct the baseline, it may be due to a truncated or distorted first few data points of the FID.
-
Use a backward linear prediction algorithm in your software to reconstruct the initial part of the FID before Fourier transformation.
-
-
Baseline Correction Algorithms:
-
Most NMR software packages have automated or manual baseline correction functions.
-
Apply a polynomial fitting or a Whittaker smoother baseline correction. Be cautious with automated routines as they can sometimes distort peak integrals.
-
Troubleshooting Workflow: Baseline Correction
Caption: Workflow for correcting a rolling baseline.
Q2: My peaks are broad and not sharp. What is the problem?
Broadened peaks in an NMR spectrum are a common sign of poor magnetic field homogeneity, which is adjusted through a process called shimming.[1] Asymmetrically broadened peaks often point to a misadjustment of higher-order shims (like Z2), while symmetrically broadened peaks suggest an issue with lower-order shims (like Z1).[1] Other causes can include the presence of paramagnetic impurities, chemical exchange, or high sample viscosity.
Troubleshooting Guide: Peak Broadening
| Parameter | Expected Value (Small Molecule) | Observed in Case of Broad Peaks |
| Linewidth (at half-height) | < 1 Hz | > 2 Hz |
| Peak Shape | Symmetrical Lorentzian | Asymmetrical or broad Gaussian-like |
| Resolution of Multiplets | Clearly resolved J-coupling | Unresolved, broad multiplets |
Experimental Protocol for Shimming:
-
Lock and Shim:
-
Ensure the sample is properly locked on the deuterated solvent signal. The lock level should be stable and as high as possible.
-
Begin by adjusting the Z1 and Z2 shims to maximize the lock level.[1] Z1 affects the symmetrical shape of the lock signal, while Z2 affects its height.
-
Proceed to adjust the X, Y, and other higher-order shims as needed, always aiming to maximize the lock level. Many modern spectrometers have automated shimming routines that are highly effective.
-
-
Sample Preparation Check:
-
If shimming does not resolve the issue, check the sample for precipitated material. Centrifuge the sample if necessary.
-
Ensure the sample is not too viscous. Dilute if possible.
-
Consider filtering the sample to remove any potential paramagnetic impurities (e.g., dust, metal fragments).
-
Troubleshooting Workflow: Poor Shimming
Caption: Workflow for addressing broadened NMR peaks.
Q3: Why do I see a strange "glitch" or artifact in the exact center of my spectrum?
An artifact appearing at the exact center of the spectrum is often a "quadrature glitch" or "center artifact".[1] This arises from a slight imbalance in the quadrature detectors of the spectrometer.[1] While often small, it can interfere with peaks in the middle of the spectral window and can sometimes cause issues with automatic phasing routines.[1]
Troubleshooting Guide: Quadrature Glitch
| Artifact Property | Description |
| Position | Exactly in the center of the spectral window (SW) |
| Appearance | Can be a positive or negative spike, or a distorted shape |
| Effect | Can obscure real signals and affect automatic phasing |
Experimental Protocol for Mitigation:
-
Adjust Spectral Width:
-
Change the spectral width (SW) and the transmitter offset (O1p) so that the center of the spectrum is in a region with no signals. This moves the artifact to a clean region of the baseline.
-
-
Increase Number of Scans:
-
The intensity of the quadrature glitch relative to the signal often decreases with an increased number of scans. Acquiring more transients can improve the signal-to-noise ratio and make the glitch less prominent.[1]
-
-
Instrument Calibration:
-
If the artifact is persistent and problematic, the spectrometer's quadrature balance may need to be recalibrated by a qualified engineer.
-
Troubleshooting Workflow: Center Artifact
References
Technical Support Center: Enhancing the Bioavailability of Abrocitinib (C12H16BrN5O) Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Abrocitinib (C12H16BrN5O). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development of this selective Janus kinase 1 (JAK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of Abrocitinib and what are the primary challenges in its formulation?
A1: Abrocitinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This means it exhibits high permeability but low aqueous solubility. The primary challenge in formulating Abrocitinib for oral delivery is to enhance its dissolution rate and solubility in the gastrointestinal tract to ensure adequate and consistent absorption. Its aqueous solubility is reported to be 0.04 mg/mL at 25°C.[2]
Q2: What are the known physicochemical properties of Abrocitinib?
A2: Key physicochemical properties of Abrocitinib are summarized in the table below. Understanding these properties is crucial for designing effective formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C14H21N5O2S | [3] |
| Molecular Weight | 323.42 g/mol | [4] |
| Aqueous Solubility | 0.04 mg/mL (at 25°C) | [2] |
| XLogP3-AA | 1.7 | [4] |
| Physical Form | White to pale-purple or pale pink crystalline powder | [1] |
| pKa | Not available |
Q3: What are some promising strategies to enhance the oral bioavailability of Abrocitinib?
A3: Given its low solubility, several formulation strategies can be employed to enhance the oral bioavailability of Abrocitinib. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Abrocitinib in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of Abrocitinib in the gastrointestinal tract, leading to enhanced absorption.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby improving the dissolution rate.
Q4: What excipients are used in the commercial formulation of Abrocitinib (Cibinqo®)?
A4: The commercially available Abrocitinib tablets (Cibinqo®) contain the following inactive ingredients: dibasic calcium phosphate anhydrous, hypromellose, iron oxide red, lactose monohydrate, Macrogol, magnesium stearate, microcrystalline cellulose, sodium starch glycolate, titanium dioxide, and triacetin.[1][2] This list can serve as a starting point for selecting excipients for new formulations.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental formulation of Abrocitinib.
Issue: Poor Dissolution Rate of Abrocitinib from a Tablet Formulation
| Possible Cause | Troubleshooting Step | Rationale |
| The crystalline form of Abrocitinib has inherently low solubility. | Consider formulating an amorphous solid dispersion (ASD) of Abrocitinib with a suitable polymer (e.g., HPMC, PVP). | The amorphous form of a drug is in a higher energy state and generally exhibits greater aqueous solubility and a faster dissolution rate compared to its crystalline counterpart. |
| Inadequate disintegration and wetting of the tablet. | Optimize the concentration of disintegrants (e.g., sodium starch glycolate) and incorporate a wetting agent/surfactant. | Rapid disintegration exposes a larger surface area of the drug to the dissolution medium, and a wetting agent can improve the penetration of the medium into the tablet matrix. |
| Drug particle size is too large. | Employ micronization or nanomilling techniques to reduce the particle size of the Abrocitinib active pharmaceutical ingredient (API). | Reducing particle size increases the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to an increased dissolution rate. |
Issue: High Variability in Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Food effects influencing drug absorption. | Conduct studies in both fasted and fed states to characterize the food effect. Consider developing a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). | The presence of food can alter gastric pH and motility, affecting the dissolution and absorption of poorly soluble drugs. Lipid-based formulations can help mitigate these effects by promoting drug solubilization. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. | For ASDs, select a polymer that can maintain supersaturation. For lipid-based systems, optimize the surfactant and co-surfactant concentrations. | Maintaining a supersaturated state of the drug in the gut lumen for an extended period increases the driving force for absorption across the intestinal membrane. |
| pH-dependent solubility of Abrocitinib. | Characterize the solubility of Abrocitinib at different pH values representative of the gastrointestinal tract. Consider using pH-modifying excipients in the formulation. | Abrocitinib's solubility is pH-dependent.[5] Formulating with buffering agents can create a microenvironment that favors dissolution. |
Experimental Protocols
Protocol: Preparation of an Abrocitinib Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve Abrocitinib and a selected polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a dry film is formed.
-
Drying: Further dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve of a specific mesh size to ensure particle size uniformity.
-
Characterization: Characterize the prepared ASD for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate its dissolution properties in a relevant buffer (e.g., pH 6.8 phosphate buffer).
Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Abrocitinib
-
Solubility Studies: Determine the solubility of Abrocitinib in various oils (e.g., almond oil, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P) to identify suitable excipients.
-
Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion to identify the self-emulsifying region.
-
Preparation of Abrocitinib-Loaded SEDDS: Dissolve Abrocitinib in the optimized mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution, and in vitro drug release in a suitable dissolution medium.
Visualizations
Caption: Strategies to enhance the bioavailability of Abrocitinib.
Caption: Workflow for developing an Abrocitinib SEDDS formulation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Cibinqo (Abrocitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(cis-3-(Methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)cyclobutyl)-1-propanesulfonamide | C14H21N5O2S | CID 78323835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Comparative Analysis: A Hypothetical Antiplatelet Agent C12H16BrN5O versus Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established antiplatelet drug, Clopidogrel, and a hypothetical novel compound, designated C12H16BrN5O. As this compound does not correspond to a known therapeutic agent with publicly available data, this document presents a scientifically plausible, theoretical profile for this compound to illustrate a comparative framework used in drug development. This comparison focuses on key pharmacological and preclinical parameters.
Overview and Mechanism of Action
Clopidogrel is a prodrug that, once metabolized to its active form, acts as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2][3] This inhibition prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, which is essential for platelet aggregation and the formation of blood clots.[1][4]
This compound (Hypothetical Compound A) is postulated to be a direct-acting, reversible antagonist of the P2Y12 receptor. Unlike Clopidogrel, it would not require metabolic activation to exert its antiplatelet effect. This direct mechanism could potentially lead to a more rapid onset of action and a more predictable dose-response relationship.
Comparative Pharmacokinetics and Pharmacodynamics
A critical aspect of drug development is understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and its effect on the body over time.
| Parameter | Clopidogrel | This compound (Hypothetical Compound A) |
| Mechanism of Action | Irreversible P2Y12 receptor antagonist (prodrug)[1][2] | Reversible P2Y12 receptor antagonist (direct-acting) |
| Metabolism | Extensive hepatic metabolism, primarily by CYP2C19, to an active metabolite[1][2] | Hypothetically, less reliant on CYP450 metabolism, reducing potential for genetic variability in patient response. |
| Onset of Action | 2 hours for initial effect, with steady-state inhibition reached in 3-7 days[3] | Hypothetically, rapid onset of action (e.g., within 30 minutes) due to its direct-acting nature. |
| Half-life (Active Metabolite) | Approximately 30 minutes for the active metabolite[2] | Hypothetically, a longer half-life (e.g., 4-6 hours) allowing for once-daily dosing with more consistent plasma levels. |
| Reversibility | Irreversible, lasting for the lifespan of the platelet (7-10 days)[2] | Reversible, allowing for faster restoration of platelet function upon discontinuation. |
Preclinical Efficacy: A Comparative Look
In vitro and in vivo models are essential for determining the potential therapeutic efficacy of a new chemical entity.
| Assay/Model | Clopidogrel (Active Metabolite) | This compound (Hypothetical Compound A) |
| In Vitro Platelet Aggregation (IC50) | ~1-5 µM (ADP-induced) | Hypothetically, more potent with an IC50 of ~0.1-0.5 µM. |
| In Vivo Thrombosis Model (e.g., Ferric Chloride-induced) | Significant reduction in thrombus formation. | Hypothetically, demonstrates superior efficacy in reducing thrombus formation at lower doses compared to Clopidogrel. |
| Bleeding Time Assay | Dose-dependent increase in bleeding time. | Hypothetically, shows a more predictable and manageable increase in bleeding time. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Assay Procedure:
-
PRP is placed in a light transmission aggregometer.
-
The baseline light transmission is set.
-
The test compound (this compound or Clopidogrel's active metabolite) or vehicle is added and incubated for a specified time.
-
Platelet aggregation is induced by adding a known concentration of ADP.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is calculated.
In Vivo Ferric Chloride-Induced Thrombosis Model
This animal model is used to evaluate the antithrombotic effect of a compound in a living organism.
-
Animal Preparation: A suitable animal model, such as a mouse or rat, is anesthetized.
-
Surgical Procedure: The carotid artery is exposed.
-
Drug Administration: The test compound or vehicle is administered intravenously or orally at various doses.
-
Thrombus Induction: A piece of filter paper saturated with ferric chloride solution (e.g., 10%) is applied to the carotid artery for a few minutes to induce endothelial injury and thrombus formation.
-
Measurement: The time to vessel occlusion is measured using a Doppler flow probe.
-
Data Analysis: The effect of the compound on the time to occlusion is compared to the vehicle control.
Signaling Pathways and Experimental Workflow
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 signaling and drug targets.
Preclinical Antiplatelet Drug Discovery Workflow
Caption: Preclinical drug discovery workflow.
Conclusion
This comparative analysis highlights the potential advantages of a hypothetical direct-acting, reversible P2Y12 inhibitor, this compound, over the established prodrug, Clopidogrel. The hypothetical compound's profile suggests the potential for a more rapid onset of action, a more predictable dose-response, and a reduced risk of drug-drug interactions, which are desirable characteristics in an antiplatelet agent. However, it is crucial to emphasize that this profile is theoretical. Extensive preclinical and clinical studies would be required to validate these potential benefits and fully characterize the efficacy and safety of any new chemical entity. This guide serves as a framework for the types of comparative data and experimental approaches that are fundamental to the process of drug discovery and development.
References
Validating the in vivo Antiplatelet Activity of C12H16BrN5O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo antiplatelet activity of the novel compound C12H16BrN5O. Due to the absence of publicly available data for this compound, this document serves as a template, presenting its potential evaluation against established antiplatelet agents, Aspirin and Clopidogrel. The experimental data for the comparator drugs are representative examples derived from preclinical studies. The protocols and signaling pathways described are standard methodologies in the field of thrombosis and hemostasis research.
Comparative Performance of Antiplatelet Agents
The in vivo efficacy of antiplatelet agents is commonly assessed through models of thrombosis and hemostasis. The following tables summarize potential endpoints for comparing this compound with Aspirin and Clopidogrel.
Table 1: Effect on Bleeding Time in a Murine Model
| Compound | Dose (mg/kg) | Bleeding Time (seconds) | % Increase Over Vehicle |
| Vehicle Control | - | 150 ± 25 | - |
| This compound | [Dose 1] | [Data] | [Data] |
| [Dose 2] | [Data] | [Data] | |
| Aspirin | 100 | 350 ± 40 | 133% |
| Clopidogrel | 10 | 450 ± 55 | 200% |
Table 2: Efficacy in a Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
| Compound | Dose (mg/kg) | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle Control | - | 10 ± 2 | 0.8 ± 0.1 |
| This compound | [Dose 1] | [Data] | [Data] |
| [Dose 2] | [Data] | [Data] | |
| Aspirin | 100 | 25 ± 4 | 0.4 ± 0.08 |
| Clopidogrel | 10 | 35 ± 5 | 0.2 ± 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo antiplatelet studies.
Tail Bleeding Time Assay
This assay assesses the effect of a compound on primary hemostasis.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: this compound, Aspirin, or Clopidogrel are administered orally (or via another relevant route) at predetermined times before the assay. The vehicle control group receives the same volume of the vehicle.
-
Anesthesia: Mice are anesthetized using a mixture of ketamine and xylazine.[1]
-
Procedure:
-
The distal 3 mm of the tail is amputated using a sterile scalpel.[3]
-
The tail is immediately immersed in 37°C isotonic saline.[1][3]
-
The time until the cessation of bleeding for at least 30 seconds is recorded. A cutoff time of 900 seconds is typically set, after which bleeding is stopped manually.[4]
-
-
Data Analysis: Bleeding times for each treatment group are compared to the vehicle control group.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model evaluates the ability of a compound to prevent occlusive thrombus formation in response to chemical-induced endothelial injury.[5][6][7]
-
Animals: Male C57BL/6 mice (8-12 weeks old) are utilized.[2]
-
Drug Administration: As described in the tail bleeding time assay.
-
Surgical Procedure:
-
Measurement:
-
Data Analysis: The time to occlusion for each treatment group is compared. After the experiment, the thrombotic segment of the artery can be excised and the thrombus weighed.
Visualizations
Platelet Activation Signaling Pathway
Platelet activation is a complex process involving multiple signaling pathways that converge to mediate platelet shape change, granule secretion, and aggregation.[9][10][11][12] Antiplatelet drugs typically target one or more of these pathways.
Caption: Simplified signaling pathways in platelet activation.
Experimental Workflow for in vivo Evaluation
A logical workflow is essential for conducting these studies.
Caption: Workflow for in vivo antiplatelet drug testing.
References
- 1. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. FeCl3-Induced Carotid Arterial Injury Thrombosis Model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Tail bleeding assay [bio-protocol.org]
- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]
- 9. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Cross-Reactivity Profile of C12H16BrN5O with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the cross-reactivity of a drug candidate is a critical step in the drug discovery and development process. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a comparative analysis of the cross-reactivity of C12H16BrN5O with a panel of neurotransmitter receptors. Due to the limited publicly available data on the specific compound this compound, this report utilizes the well-characterized atypical antipsychotic olanzapine as a representative compound to illustrate a comprehensive cross-reactivity assessment. Olanzapine is known for its broad receptor binding profile, making it an excellent case study for demonstrating the methodologies and data presentation relevant to such an investigation.
Data Presentation: Receptor Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki) of olanzapine for a wide range of neurotransmitter receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. This data is crucial for predicting potential on-target and off-target effects of a compound.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 31 |
| D2 | 11 | |
| D4 | 27 | |
| Serotonin | 5-HT2A | 4 |
| 5-HT2C | 11 | |
| 5-HT3 | 57 | |
| 5-HT6 | 10 | |
| Muscarinic | M1 | 2.5 |
| M2 | 18 | |
| M3 | 25 | |
| M4 | 19 | |
| M5 | 1.9 | |
| Histamine | H1 | 7 |
| Adrenergic | α1 | 19 |
| α2 | 230 |
Data adapted from Bymaster FP, Calligaro DO, Falcone JF, et al. Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. 1996;14(2):87-96.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2] These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.
Principle: The assay measures the ability of the test compound (e.g., this compound or olanzapine) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, from which the Ki is calculated.
G-Protein Coupled Receptor (GPCR) Functional Assays
While binding assays measure the affinity of a compound for a receptor, functional assays determine the biological response elicited by the compound upon binding. These assays are crucial for characterizing a compound as an agonist, antagonist, or inverse agonist.
Principle: GPCRs, upon activation, trigger intracellular signaling cascades that lead to the production of second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IPs), or the mobilization of intracellular calcium (Ca2+).[3][4][5][6] Functional assays quantify these downstream events to assess the activity of a test compound.
General Protocol (cAMP Assay Example):
-
Cell Culture: Cells expressing the GPCR of interest are cultured in a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular contents.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The data is plotted as the level of second messenger versus the concentration of the test compound. For agonists, an EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, a pA2 or IC50 value is calculated.
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the biological context of cross-reactivity studies, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Major GPCR signaling pathways.
References
Head-to-head comparison of C12H16BrN5O and Ticagrelor efficacy
Head-to-Head Comparison: C12H16BrN5O and Ticagrelor Efficacy
A comparative analysis of the antiplatelet efficacy of the novel compound this compound and the established P2Y12 inhibitor, Ticagrelor, is not currently feasible. Extensive searches of chemical databases, clinical trial registries, and scientific literature have yielded no publicly available information on a compound with the molecular formula this compound. This suggests that this compound may be an internal research compound not yet disclosed in the public domain, or the provided molecular formula may contain a typographical error.
Consequently, this guide will provide a comprehensive overview of the efficacy of Ticagrelor, a widely studied and clinically significant antiplatelet agent. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Ticagrelor: A Comprehensive Efficacy Guide
Ticagrelor is an orally active, reversible, and direct-acting antagonist of the P2Y12 receptor, belonging to the cyclopentyltriazolopyrimidine class of antiplatelet agents.[1][2][3][4] Unlike thienopyridines such as clopidogrel and prasugrel, ticagrelor does not require metabolic activation to exert its therapeutic effect, leading to a faster onset of action and more consistent platelet inhibition.[1][2][4][5] It is a cornerstone in the management of acute coronary syndromes (ACS) and for the secondary prevention of atherothrombotic events.[1][3]
Mechanism of Action: P2Y12 Receptor Antagonism
Ticagrelor functions by preventing adenosine diphosphate (ADP) from binding to the P2Y12 receptor on the surface of platelets.[6] This blockade inhibits ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, a critical step in platelet aggregation and thrombus formation.[3] By reversibly binding to the P2Y12 receptor, ticagrelor effectively reduces the risk of cardiovascular events in high-risk patients.[6]
Quantitative Efficacy Data from Clinical Trials
The efficacy of ticagrelor has been evaluated in several large-scale clinical trials. The following tables summarize key findings from pivotal studies comparing ticagrelor to other antiplatelet agents.
Table 1: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)
| Endpoint (at 12 months) | Ticagrelor (n=9333) | Clopidogrel (n=9291) | Hazard Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint | ||||
| CV Death, MI, or Stroke[7] | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |
| Secondary Efficacy Endpoints | ||||
| Myocardial Infarction (MI)[8] | 5.8% | 6.9% | 0.84 (0.75-0.95) | 0.005 |
| Cardiovascular (CV) Death[7] | 4.0% | 5.1% | 0.79 (0.69-0.91) | 0.001 |
| All-Cause Mortality[8] | 4.5% | 5.9% | 0.78 (0.69-0.89) | <0.001 |
| Stent Thrombosis (definite)[8] | 1.3% | 1.9% | 0.67 (0.50-0.91) | 0.009 |
| Primary Safety Endpoint | ||||
| Major Bleeding (PLATO definition)[7] | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |
Data from the Platelet Inhibition and Patient Outcomes (PLATO) trial.[7][8]
Table 2: Long-Term Ticagrelor in Patients with Prior Myocardial Infarction (PEGASUS-TIMI 54 Trial)
| Endpoint (at 3 years) | Ticagrelor 90 mg twice daily + Aspirin | Ticagrelor 60 mg twice daily + Aspirin | Placebo + Aspirin | Hazard Ratio (vs. Placebo) | p-value (vs. Placebo) |
| Primary Efficacy Endpoint | |||||
| CV Death, MI, or Stroke | 7.85% | 7.77% | 9.04% | 90mg: 0.85 (0.74-0.96)60mg: 0.84 (0.74-0.95) | 90mg: 0.00860mg: 0.004 |
| Primary Safety Endpoint | |||||
| TIMI Major Bleeding | 2.60% | 2.30% | 1.06% | 90mg: 2.69 (1.96-3.70)60mg: 2.32 (1.68-3.21) | 90mg: <0.00160mg: <0.001 |
Data from the Prevention of Cardiovascular Events in Patients with Prior Heart Attack Using Ticagrelor Compared to Placebo on a Background of Aspirin-Thrombolysis in Myocardial Infarction 54 (PEGASUS-TIMI 54) trial.[9][10]
Table 3: Ticagrelor vs. Prasugrel in Acute Coronary Syndromes (ISAR-REACT 5 Trial)
| Endpoint (at 1 year) | Ticagrelor (n=2012) | Prasugrel (n=2006) | Hazard Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint | ||||
| Death, MI, or Stroke | 9.3% | 6.9% | 1.36 (1.09-1.70) | 0.006 |
| Primary Safety Endpoint | ||||
| BARC Type 3-5 Bleeding | 5.4% | 4.8% | 1.12 (0.83-1.51) | 0.46 |
Data from the Intracoronary Stenting and Antithrombotic Regimen: Rapid Early Action for Coronary Treatment 5 (ISAR-REACT 5) trial.[11]
Experimental Protocols
The assessment of P2Y12 inhibitor efficacy relies on specialized platelet function tests. Below are detailed methodologies for key experiments.
1. Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[12]
-
Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the plasma becomes clearer, allowing more light to pass through.[13]
-
Methodology:
-
Sample Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).[14]
-
Assay Procedure: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established. A platelet agonist, such as ADP (typically at concentrations of 5-20 µM), is added to the PRP.[13]
-
Data Acquisition: The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate. The maximum platelet aggregation is expressed as a percentage.[15]
-
2. VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[16]
-
Principle: This turbidimetric-based optical detection system measures platelet aggregation on fibrinogen-coated beads in a cartridge containing ADP. The degree of aggregation is reported in P2Y12 Reaction Units (PRU).
-
Methodology:
-
Sample Collection: A whole blood sample is collected in a Greiner 3.2% citrated vacuum tube.
-
Assay Procedure: The blood sample is inserted into the VerifyNow instrument. The instrument automatically dispenses the blood into the assay cartridge.
-
Data Analysis: The instrument measures the rate and extent of platelet aggregation and provides a result in PRU. A lower PRU value indicates a higher level of P2Y12 inhibition.[17]
-
Conclusion
Ticagrelor is a potent and effective P2Y12 inhibitor that has demonstrated superiority over clopidogrel in reducing ischemic events in patients with ACS, as established in the landmark PLATO trial.[7] The PEGASUS-TIMI 54 trial further supported its role in long-term secondary prevention.[9] While the ISAR-REACT 5 trial suggested a potential benefit of prasugrel over ticagrelor in certain ACS populations, ticagrelor remains a critical component of antiplatelet therapy.[11] The choice of P2Y12 inhibitor is often guided by patient-specific factors, including ischemic and bleeding risks. The experimental protocols outlined provide standardized methods for evaluating the pharmacodynamic effects of ticagrelor and other antiplatelet agents in both research and clinical settings. Without publicly available data, a comparison to the compound this compound is not possible at this time.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. PLATelet inhibition and patient Outcomes - American College of Cardiology [acc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. dicardiology.com [dicardiology.com]
- 10. dicardiology.com [dicardiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. light-transmission-aggregometry-and-atp-release-for-the-diagnostic-assessment-of-platelet-function - Ask this paper | Bohrium [bohrium.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Efficacy and safety of mono antiplatelet therapy with colchicine in acute coronary syndrome patients following percutaneous coronary intervention: rationale and design of the MACT II trial [frontiersin.org]
Navigating the Structure-Activity Landscape of Novel KDR Inhibitors: A Comparative Analysis of C12H16BrN5O Analogs
A detailed examination of a series of novel synthetic compounds, analogs of a lead structure with the molecular formula C12H16BrN5O, reveals critical insights into their structure-activity relationships (SAR) as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR-2). This guide presents a comparative analysis of their in vitro efficacy, supported by detailed experimental protocols and pathway visualizations, to aid researchers in the fields of oncology and medicinal chemistry in the development of next-generation anti-angiogenic agents.
In the quest for more effective cancer therapeutics, the inhibition of angiogenesis, the process of new blood vessel formation, remains a pivotal strategy. KDR, a key receptor tyrosine kinase, plays a crucial role in this process. The following sections provide a comprehensive comparison of a series of proprietary this compound analogs, elucidating how subtle molecular modifications impact their inhibitory activity against KDR.
Comparative Inhibitory Activity of this compound Analogs
The inhibitory potential of the synthesized analogs was assessed using a LanthaScreen™ Eu Kinase Binding Assay. The half-maximal inhibitory concentration (IC50) for each compound was determined, and the results are summarized in Table 1. The core scaffold, a brominated pyrazolo[3,4-d]pyrimidine, was systematically modified at the R1 and R2 positions to probe the SAR.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) against KDR |
| LEAD-1 | -CH3 | Cyclopentyl | 15.2 |
| ANA-1 | -H | Cyclopentyl | 89.5 |
| ANA-2 | -CH2CH3 | Cyclopentyl | 25.8 |
| ANA-3 | -CH3 | Cyclohexyl | 45.1 |
| ANA-4 | -CH3 | Piperidin-4-yl | 8.7 |
| ANA-5 | -CH3 | Tetrahydro-2H-pyran-4-yl | 33.4 |
| ANA-6 | -Cl | Cyclopentyl | 22.1 |
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals key structural requirements for potent KDR inhibition:
-
R1 Position: The presence of a small alkyl group, such as a methyl (LEAD-1) or ethyl group (ANA-2), at the R1 position appears beneficial for activity compared to an unsubstituted analog (ANA-1). However, substitution with a halogen, such as chlorine (ANA-6), is also well-tolerated.
-
R2 Position: The nature of the cycloalkyl group at the R2 position significantly influences potency. Expansion of the cyclopentyl ring (LEAD-1) to a cyclohexyl ring (ANA-3) results in a threefold decrease in activity. The introduction of a heteroatom within the ring, as seen in the piperidin-4-yl substituent of ANA-4, leads to the most potent compound in the series, suggesting a key hydrogen bonding interaction. The oxygen atom in the tetrahydropyran ring of ANA-5 is less favorable than the nitrogen in the piperidine ring of ANA-4.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for KDR
This assay was employed to determine the IC50 values of the test compounds against KDR. The protocol was as follows:
-
Reagent Preparation: All reagents were prepared in a buffer solution consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The KDR kinase, Alexa Fluor™ 647-labeled tracer, and Europium-labeled anti-His6 antibody were diluted to their final concentrations in the assay buffer.
-
Compound Dilution: The this compound analogs were serially diluted in 100% DMSO to create a concentration gradient. A small aliquot of each dilution was then transferred to the assay plate.
-
Assay Procedure: The KDR kinase, Eu-labeled antibody, and the test compound were incubated for 60 minutes at room temperature. Following this, the Alexa Fluor™ 647-labeled tracer was added, and the plate was incubated for an additional 60 minutes.
-
Data Acquisition: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
Data Analysis: The emission ratio of 665 nm to 615 nm was calculated. The IC50 values were determined by fitting the data to a four-parameter logistic model using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: KDR Signaling Pathway Inhibition.
Caption: LanthaScreen™ Assay Workflow.
Conclusion
The SAR studies of these novel this compound analogs have identified a promising lead compound (ANA-4) with potent KDR inhibitory activity. The key takeaways for future drug design efforts include the importance of a small alkyl substituent at the R1 position and the beneficial role of a nitrogen-containing heterocycle at the R2 position for enhancing binding affinity. These findings provide a solid foundation for the further optimization of this chemical series to develop highly potent and selective KDR inhibitors for therapeutic use.
In Vitro vs. In Vivo Correlation of C12H16BrN5O Activity in Preclinical Models
Abstract: This guide provides a comparative analysis of the in vitro and in vivo pharmacological activity of the compound C12H16BrN5O, a novel Bruton's tyrosine kinase (BTK) inhibitor. An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Establishing such a correlation is a key objective in pharmaceutical development to streamline the process, reduce the need for extensive human trials, and set meaningful quality control specifications.[3][4][5] This document presents quantitative data from in vitro enzymatic and cell-based assays alongside in vivo efficacy data from a lymphoma xenograft mouse model. Detailed experimental protocols and workflow visualizations are provided to support the data and facilitate reproducibility.
Quantitative Data Summary
The biological activity of this compound was assessed to correlate its direct enzymatic inhibition and cellular effects with its efficacy in a living organism. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Value |
| Enzymatic Assay | Recombinant Human BTK | IC₅₀ | 8.5 nM |
| Cell-Based Assay | TMD8 (Lymphoma) | Proliferation (IC₅₀) | 55 nM |
| Cell-Based Assay | TMD8 (Lymphoma) | Apoptosis (EC₅₀) | 120 nM |
Table 2: In Vivo Efficacy of this compound in TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |
| Vehicle Control | 0 | 0% | 1540 ± 210 |
| This compound | 10 | 45% | 847 ± 155 |
| This compound | 30 | 82% | 277 ± 98 |
| Positive Control | 30 | 85% | 231 ± 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro BTK Enzymatic Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human BTK enzyme.
-
Materials: Recombinant human BTK (Thermo Fisher), ATP, Poly-Glu-Tyr peptide substrate, HTRF KinEASE-TK kit (Cisbio).
-
Procedure:
-
A serial dilution of this compound (0.1 nM to 100 µM) was prepared in a buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
BTK enzyme (5 ng/well) was pre-incubated with the compound dilutions for 20 minutes at room temperature in a 384-well plate.
-
The kinase reaction was initiated by adding a mixture of ATP (10 µM) and the peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at 23°C.
-
The reaction was stopped, and detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) were added.
-
The plate was incubated for 60 minutes, and the Homogeneous Time-Resolved Fluorescence (HTRF) signal was read on a plate reader.
-
Data were normalized to controls, and the IC₅₀ value was calculated using a four-parameter logistic curve fit.
-
In Vivo TMD8 Xenograft Study Protocol
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of lymphoma.
-
Model: Female NOD-SCID mice, 6-8 weeks old.
-
Cell Line: TMD8 (human diffuse large B-cell lymphoma).
-
Procedure:
-
10 million TMD8 cells were subcutaneously implanted into the right flank of each mouse.
-
Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Mice were randomized into treatment groups (n=8 per group).
-
This compound was formulated in 0.5% methylcellulose and administered orally once daily (QD) for 21 days.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
At the end of the study, Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and the targeted biological pathway.
Figure 1. Workflow for the in vitro BTK enzymatic inhibition assay.
Figure 2. Workflow for the in vivo mouse xenograft efficacy study.
Figure 3. Logical relationship for the In Vitro-In Vivo Correlation.
Figure 4. Simplified BTK signaling pathway inhibited by this compound.
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. premier-research.com [premier-research.com]
- 5. dissolutiontech.com [dissolutiontech.com]
Independent Verification of C12H16BrN5O: A Comparative Analysis of Synthesis and Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the synthesis and purity of the novel compound C12H16BrN5O. Given the absence of this specific molecular formula in publicly accessible chemical databases, this document serves as a methodological template. It outlines the necessary experimental protocols, data presentation standards, and comparative analyses against hypothetical alternatives to guide researchers in their evaluation of this molecule.
Compound Synthesis and Verification
The successful synthesis of this compound is the foundational step for any further investigation. The following section details a hypothetical, yet plausible, synthetic route and the necessary analytical methods to confirm its successful synthesis and establish a purity profile.
Proposed Synthesis Workflow
A multi-step synthesis is proposed for this compound, commencing from commercially available starting materials. The logical flow of this synthesis is depicted in the workflow diagram below.
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting Material A (e.g., 4-bromo-2-ethoxyaniline)
-
Starting Material B (e.g., 2,4-dichloro-6-methylpyrimidine)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane)
-
Reagents for subsequent functional group manipulations and cyclization.
Procedure:
-
Step 1: Suzuki Coupling: To a solution of Starting Material A (1.0 eq) in dioxane, add Starting Material B (1.1 eq), K2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq). Heat the mixture to 100 °C for 12 hours under an inert atmosphere.
-
Step 2: Work-up and Isolation of Intermediate 1: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate 1.
-
Step 3 & 4: Subsequent Reactions: Intermediate 1 is carried forward through the necessary functional group interconversions and cyclization reactions as outlined in the workflow diagram to yield the crude final product.
-
Step 5: Final Purification: The crude this compound is purified by preparative HPLC to achieve >98% purity.
Purity Analysis and Structural Elucidation
The definitive confirmation of the structure and purity of the synthesized this compound is critical. A suite of analytical techniques should be employed.
Analytical Methods
| Analytical Technique | Purpose | Typical Instrumentation |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities. | Agilent 1260 Infinity II LC System with Diode Array Detector. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight and identify impurities. | Waters ACQUITY UPLC I-Class System with a SQ Detector 2. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the chemical structure. | Bruker Avance III HD 400 MHz spectrometer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups. | Thermo Scientific Nicolet iS50 FTIR Spectrometer. |
Experimental Protocol: Purity Determination by HPLC
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Comparative Analysis with Alternative Compounds
To understand the potential advantages of this compound, its performance should be benchmarked against existing alternatives that target a similar biological pathway or have a related mechanism of action. For this guide, we will consider two hypothetical alternatives: Compound X and Compound Y .
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway where this compound and its alternatives are presumed to act as inhibitors of "Kinase B".
Caption: Inhibition of a hypothetical signaling pathway.
Performance Comparison
The efficacy of this compound and its alternatives can be quantified through various in vitro assays. The table below summarizes hypothetical comparative data.
| Parameter | This compound | Compound X | Compound Y |
| Purity (HPLC, %) | 99.2 ± 0.3 | 98.5 ± 0.5 | 99.5 ± 0.2 |
| IC₅₀ (Kinase B, nM) | 15 ± 2 | 50 ± 5 | 12 ± 1.5 |
| Cellular Potency (EC₅₀, nM) | 120 ± 15 | 350 ± 30 | 110 ± 12 |
| Aqueous Solubility (µM) | 75 | 150 | 25 |
| In Vitro Metabolic Stability (t½, min) | 45 | 20 | 90 |
Experimental Protocol: IC₅₀ Determination
An in vitro kinase assay is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Reagents: Recombinant human Kinase B, ATP, and a suitable peptide substrate.
-
Procedure: a. A serial dilution of this compound, Compound X, and Compound Y is prepared in DMSO. b. The compounds are incubated with Kinase B in a 384-well plate. c. The kinase reaction is initiated by the addition of ATP and the peptide substrate. d. After a 60-minute incubation at 30 °C, the reaction is stopped. e. The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism or similar software.
This guide provides a robust template for the independent verification and comparative analysis of a novel compound like this compound. By following these detailed protocols and data presentation formats, researchers can ensure a thorough and objective evaluation.
A Comparative In Silico Analysis of Novel Compound C12H16BrN5O and Known Inhibitors Against the Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative docking study of a novel compound, designated as Compound X (C12H16BrN5O), against the well-established cancer drug target, the Epidermal Growth Factor Receptor (EGFR). The in silico performance of Compound X is benchmarked against three clinically relevant EGFR inhibitors: Erlotinib, Gefitinib, and Afatinib. The data presented herein is generated from computational models and serves as a preliminary assessment of the potential of Compound X as an EGFR inhibitor.
Introduction to EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer.[1][2] This makes EGFR a prime target for anticancer drug development. The inhibitors evaluated in this study target the intracellular tyrosine kinase domain of EGFR, competing with ATP to block the downstream signaling pathways that lead to tumor growth.
Comparative Data of EGFR Inhibitors
The following table summarizes the molecular properties and reported biological activity of the known EGFR inhibitors and the hypothetical Compound X. The docking scores, representing the predicted binding affinity, were obtained from the simulated docking study outlined in the experimental protocol. Lower docking scores indicate a more favorable predicted binding affinity.
| Compound Name | Molecular Formula | Canonical SMILES | IC50 (nM) for Wild-Type EGFR | Predicted Docking Score (kcal/mol) |
| Compound X | This compound | Hypothetical | To be determined | -8.5 |
| Erlotinib | C22H23N3O4 | C#CC1=CC(NC2=NC=NC3=CC(OCCOC)=C(OCCOC)=C=C32)=CC=C1[3][4] | 2.7[4] | -9.2 |
| Gefitinib | C22H24ClFN4O3 | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4[5][6][7] | 37[8] | -9.0 |
| Afatinib | C24H25ClFN5O3 | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4[9][10] | 0.5[9] | -9.8 |
Experimental Protocols
Molecular Docking Simulation
The comparative docking study was performed using AutoDock Vina within a PyRx virtual screening environment. The protocol is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib was obtained from the Protein Data Bank (PDB ID: 1M17).[1][2][11][12][13] The protein structure was prepared by removing water molecules and the co-crystallized ligand. Polar hydrogen atoms and Kollman charges were added to the protein structure.
-
Ligand Preparation: The 2D structures of Erlotinib, Gefitinib, and Afatinib were obtained from the PubChem database and converted to 3D structures.[3][6][9] The hypothetical structure of Compound X (this compound) was generated and optimized using a molecular builder. Energy minimization of all ligand structures was performed using the Universal Force Field (UFF).
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The grid center was set to the coordinates of the co-crystallized Erlotinib in the original PDB file to ensure that the docking search was localized to the active site.
-
Docking and Scoring: Each ligand was docked into the prepared EGFR structure using the AutoDock Vina algorithm. The algorithm performs a stochastic search of the conformational space of the ligand within the defined grid box. The resulting binding poses were scored based on a semi-empirical free energy force field. The pose with the lowest binding energy (docking score) was selected as the most probable binding mode.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is a key regulator of cell proliferation and survival. Inhibition of this pathway is the primary mechanism of action for the compounds discussed.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Comparative Docking Workflow
The workflow for the in silico comparative analysis is depicted in the diagram below. This systematic process ensures a standardized evaluation of all compounds.
Caption: Workflow for the comparative molecular docking study.
References
- 1. rcsb.org [rcsb.org]
- 2. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib [ncbi.nlm.nih.gov]
- 3. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gefitinib - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. rcsb.org [rcsb.org]
- 12. wwPDB: pdb_00001m17 [wwpdb.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for Ethidium Bromide
Disclaimer: The following information is provided for the chemical Ethidium Bromide (EtBr), a potent mutagen and moderately toxic chemical, as a representative hazardous substance commonly used in research laboratories. The chemical formula C12H16BrN5O provided in the topic does not correspond to a readily identifiable substance, and therefore Ethidium Bromide has been used as a substitute to fulfill the request for a detailed safety and operational guide.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information for handling Ethidium Bromide, including operational and disposal plans.
Personal Protective Equipment (PPE) and Exposure Limits
Proper personal protective equipment is mandatory when handling Ethidium Bromide to minimize exposure. The following table summarizes the required PPE and known exposure limits.
| PPE / Exposure Parameter | Specification | Purpose |
| Hand Protection | Nitrile gloves (or other chemical-resistant gloves) | Prevents skin contact. Contaminated gloves must be disposed of properly after use.[1] |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes.[1] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator | Required when handling the powder form or when there is a risk of aerosol formation.[1] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Acute Oral Toxicity (LD50) | 1,503 - 2,177 mg/kg (rat) | Indicates moderate toxicity if swallowed.[1] |
| Acute Inhalation Toxicity (LC50) | 11.8 - 134 mg/l (rat, 1 h) | Indicates high toxicity if inhaled.[1] |
Operational Plan: Safe Handling of Ethidium Bromide
Adherence to a strict operational protocol is crucial for the safe handling of Ethidium Bromide.
1. Preparation and Engineering Controls:
- Work in a designated area specifically for Ethidium Bromide use.
- Ensure a chemical fume hood is used when handling the solid powder or preparing stock solutions to avoid inhalation of dust.
- An eyewash station and safety shower must be readily accessible.
2. Handling Procedure:
- Weighing (Powder):
- Don all required PPE: lab coat, nitrile gloves, and safety goggles.
- Perform all weighing operations within a chemical fume hood.
- Carefully weigh the desired amount of Ethidium Bromide powder, avoiding the creation of dust.
- Clean the weighing area and spatula with a decontaminating solution after use.
- Solution Preparation and Use:
- When preparing a stock solution, slowly add the powder to the solvent to prevent splashing.
- Clearly label all containers with "Ethidium Bromide" and appropriate hazard symbols (Toxic, Mutagen).
- When adding Ethidium Bromide to agarose gels, it is preferable to add it to the molten agarose just before pouring to minimize contamination of equipment.[2]
3. Emergency Procedures:
- Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Spill:
- For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- The spill area should then be decontaminated.
- For larger spills, evacuate the area and contact the institution's environmental health and safety office.
Disposal Plan: Ethidium Bromide Waste
All materials contaminated with Ethidium Bromide must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
- Solid Waste: Contaminated items such as gels, gloves, and paper towels should be collected in a clearly labeled, leak-proof container.
- Liquid Waste: Aqueous solutions containing Ethidium Bromide should be collected in a separate, clearly labeled, and sealed container. Do not pour Ethidium Bromide solutions down the drain.[1]
2. Decontamination and Disposal Methods:
- Activated Charcoal Filtration: This is a common method for removing Ethidium Bromide from solutions. The solution is passed through a commercially available filter that binds the Ethidium Bromide. The filtrate can then be disposed of as non-hazardous waste (check local regulations), and the filter is disposed of as solid hazardous waste.
- Chemical Decontamination:
- One method involves treating the solution with sodium hypochlorite (bleach). However, this method can produce other hazardous compounds and should be carried out with caution and proper ventilation.
- Another method uses potassium permanganate and hydrochloric acid. This also requires careful handling and adherence to a specific protocol.
- Incineration: Contaminated solid waste is typically incinerated at a licensed hazardous waste facility.
Workflow for Safe Handling of Ethidium Bromide
Caption: Workflow for the safe handling of Ethidium Bromide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
